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  • Product: Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-
  • CAS: 137475-72-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known and predicted physicochemical properties of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine. As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine. As a Senior Application Scientist, this document synthesizes available data to offer field-proven insights into the characterization, synthesis, and handling of this compound, acknowledging the current landscape of available information.

Chemical Identity and Structure

(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine, an unsaturated aminopyridine derivative, possesses a structure characterized by a pyridine ring linked to a dimethylamino-substituted ethenyl group. The "(1E)-" designation specifies the trans configuration of the substituents across the carbon-carbon double bond.

Molecular Formula: C9H12N2

Molecular Weight: 148.21 g/mol

Structure:

Figure 1: Chemical structure of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.

Physicochemical Properties

Direct experimental data for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is limited. However, we can infer and predict certain properties based on its structural analog, (1E)-N,N-dimethyl-2-(4-pyridinyl)ethenamine, and general chemical principles. It is crucial to note that these are estimations and should be confirmed by experimental analysis.

PropertyPredicted Value (for 4-pyridinyl isomer)ReferenceNotes
CAS Number 263359-20-2[1][2]For the 4-pyridinyl isomer. The CAS number for the 2-pyridinyl isomer is not readily available.
Boiling Point 255.4 ± 23.0 °C at 760 mmHg[1][2]Predicted value. Positional isomers may have different boiling points.
Density 1.005 ± 0.06 g/cm³[1]Predicted value.
pKa 6.93 ± 0.26[1]Predicted value. The basicity of the pyridine nitrogen will be influenced by the position of the substituent.
logP 1.63[2]Predicted value. A measure of lipophilicity.
Flash Point 108.3 ± 22.6 °C[2]Predicted value.
Refractive Index 1.573[2]Predicted value.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine involves the condensation of 2-methylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method is effective for the synthesis of related vinylogous amides.[3]

G Start 2-Methylpyridine Condition Heat (e.g., 90°C) Under N2 atmosphere Start->Condition Reagent DMF-DMA Reagent->Condition Solvent Dry DMF Solvent->Condition Workup Evaporation of Solvent Condition->Workup Product (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine Workup->Product

Figure 2: Proposed synthesis workflow for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.

Experimental Protocol (Adapted from a similar synthesis[3]):

  • To a solution of 2-methylpyridine in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise under a nitrogen atmosphere.

  • Heat the reaction mixture (e.g., to 90°C) for several hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by chromatography or distillation.

The causality behind these choices lies in the reactivity of DMF-DMA as an effective one-carbon electrophile that readily reacts with the activated methyl group of 2-methylpyridine. The use of a dry, inert atmosphere is crucial to prevent side reactions with water and oxygen.

Reactivity Profile

The molecule contains several reactive sites:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic, susceptible to protonation and alkylation.

  • Enamine Moiety: The electron-rich double bond of the enamine is susceptible to electrophilic attack. The nitrogen atom's lone pair increases the nucleophilicity of the β-carbon. Enamines are also prone to hydrolysis, especially under acidic conditions, to yield the corresponding ketone and amine.

  • Dimethylamino Group: The nitrogen of the dimethylamino group is also basic, though generally less so than the pyridine nitrogen in this conjugated system.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring, the vinylic protons of the ethenamine bridge, and the methyl protons of the dimethylamino group. The coupling constant between the vinylic protons will be indicative of the (E)-configuration (typically in the range of 12-18 Hz). For comparison, the ¹H NMR spectrum of the related (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine shows the vinylic protons as doublets with a coupling constant of 12.5 Hz.[3]

  • ¹³C NMR: The spectrum will display distinct signals for the carbons of the pyridine ring, the two vinylic carbons, and the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

  • C=C stretching of the pyridine ring and the ethenyl group.

  • C-N stretching vibrations.

  • C-H stretching and bending vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z 148.

Analytical Workflow:

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Confirmation Dissolution Dissolve in a suitable solvent (e.g., CDCl3 for NMR, MeCN for HPLC) NMR ¹H and ¹³C NMR Dissolution->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS IR Infrared Spectroscopy Dissolution->IR HPLC HPLC-UV/MS for purity Dissolution->HPLC Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity IR->Structure Purity Purity Assessment HPLC->Purity Structure->Identity

Figure 3: A typical workflow for the analytical characterization of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.

Safety and Handling

Specific toxicological data for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine are not available. Therefore, precautions should be based on the potential hazards of related compounds, such as pyridines and aliphatic amines.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[4] They may cause irritation to the skin, eyes, and respiratory tract.

  • Flammability: The compound is likely combustible. Keep away from heat, sparks, and open flames.

It is imperative to consult the Safety Data Sheet (SDS) for any related or starting materials used in the synthesis and handling of this compound.

Conclusion

(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is a compound with potential utility in synthetic chemistry. While a comprehensive experimental dataset for its physicochemical properties is not yet publicly available, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from closely related analogs. Researchers and drug development professionals are encouraged to perform thorough experimental validation of the predicted properties outlined herein.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyridine. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Pyridine. [Link]

Sources

Exploratory

Crystal Structure Analysis and Crystallographic Profiling of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Executive Summary Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a highly versatile push-pull enamine intermediate widely utilized in the synthesis of fused aza-heterocycles, such as pyrazolo[1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a highly versatile push-pull enamine intermediate widely utilized in the synthesis of fused aza-heterocycles, such as pyrazolo[1,5-a]pyridines, and as a bidentate ligand in transition metal catalysis. Despite its utility, obtaining high-quality single crystals of the free base is notoriously difficult due to its low melting point and high conformational flexibility.

This technical guide provides a comprehensive, self-validating workflow for the synthesis, conformational locking via metal coordination, and single-crystal X-ray diffraction (SC-XRD) analysis of this critical C3-synthon. By understanding the causality behind the synthetic and crystallographic protocols, researchers can reliably isolate and characterize this compound and its derivatives.

Structural Logic & Stereochemical Causality

The molecule consists of an electron-deficient pyridine ring conjugated to an electron-rich N,N-dimethylamino group via an ethenyl bridge. This creates a strong "push-pull" electronic system.

Thermodynamic Preference for the (1E) Isomer

During synthesis, the (1E) isomer is formed exclusively. The causality behind this stereoselectivity is purely steric. In the (1Z) configuration, the bulky N,N-dimethylamino group is forced into a severe steric clash with the C3 proton of the pyridine ring. The (1E) geometry relieves this strain while maintaining the strict coplanarity required for optimal n→π∗ to π→π∗ conjugation across the molecule.

Conjugation A Pyridine Ring (Electron Acceptor) D Push-Pull Delocalization (Planar Geometry) A->D B Ethenyl Bridge (π-Conjugation Pathway) B->A π-π* acceptance B->D C Dimethylamino Group (Electron Donor) C->B n-π* donation C->D E Thermodynamic (1E) Isomer (Steric Minimization) D->E Structural Consequence

Fig 1: Electronic push-pull pathway driving the planar (1E) thermodynamic geometry.

Experimental Workflows: Synthesis & Crystallization

Because the free enamine is an oily liquid at room temperature[1], it must be derivatized to lock its conformation and induce crystallization. We utilize Palladium(II) coordination to form a rigid bidentate chelate, providing the necessary crystal packing forces.

Protocol A: Synthesis of the (1E)-Enamine

The condensation of 2-picoline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is the standard method for generating this enamine intermediate[2].

  • Reaction Setup: Charge a flame-dried Schlenk flask with 2-picoline (1.0 eq) and anhydrous toluene (0.5 M).

  • Reagent Addition: Add DMF-DMA (1.5 eq) dropwise at room temperature.

  • Azeotropic Reflux: Attach a Dean-Stark apparatus and reflux the mixture at 110 °C for 18 hours.

    • Causality: The condensation produces methanol as a byproduct. The Dean-Stark trap allows for the continuous azeotropic removal of methanol, shifting the thermodynamic equilibrium entirely toward the enamine product[3].

  • Isolation: Concentrate the dark red solution under reduced pressure to yield the crude enamine.

  • Self-Validation Check: Analyze an aliquot via 1 H NMR. The spectrum must show a characteristic pair of doublets around 7.0–7.5 ppm with a coupling constant of J≈13.5 Hz. This specific coupling constant validates the trans (1E) geometry of the ethenyl protons.

Protocol B: Conformational Locking and Crystal Growth
  • Coordination: Dissolve the crude enamine (1.0 eq) in anhydrous dichloromethane (DCM). Add a solution of bis(benzonitrile)palladium(II) dichloride (1.0 eq) in DCM dropwise. Stir for 2 hours at 25 °C.

    • Causality: The labile benzonitrile ligands are easily displaced by the strongly chelating bidentate enamine. This locks the molecule into a rigid, planar conformation suitable for crystallization.

  • Purification: Filter the resulting precipitate and dissolve it in a minimum volume of acetonitrile.

  • Vapor Diffusion: Place the uncapped vial inside a larger, sealed chamber containing diethyl ether. Allow vapor diffusion to occur over 48 hours at 4 °C.

    • Causality: The slow diffusion of the volatile antisolvent (ether) into the coordinating solvent (acetonitrile) gradually lowers the solubility of the complex, promoting the controlled nucleation of diffraction-quality single crystals rather than amorphous precipitation.

  • Self-Validation Check: Examine the resulting block-shaped crystals under a polarized light microscope. High-quality single crystals will exhibit uniform extinction (birefringence) when rotated 90°, confirming a lack of macroscopic twinning.

Workflow A 2-Picoline + DMF-DMA B Condensation (110°C, Toluene) A->B Synthesis C (1E)-Enamine (CAS: 137475-72-0) B->C Isolation D Pd(II) Coordination (Conformation Lock) C->D Derivatization E Vapor Diffusion (Crystallization) D->E Crystal Growth F SC-XRD Analysis E->F Diffraction

Fig 2: Self-validating workflow from chemical synthesis to crystallographic analysis.

SC-XRD Data Collection & Refinement

  • Mounting: Select a suitable crystal and mount it on a MiTeGen loop using paratone oil to prevent solvent loss.

  • Cryocooling: Transfer the crystal to a diffractometer equipped with a nitrogen cold stream set to 100 K.

    • Causality: Cryocooling minimizes the thermal motion of the atoms (reducing Debye-Waller factors), which significantly improves the resolution of high-angle reflections and prevents radiation damage to the organic ligand.

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Integrate and scale the data using standard reduction software (e.g., APEX3).

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: The final refinement must yield an R1​ value < 0.05 and a goodness-of-fit (S) near 1.0. The highest residual electron density peak should be < 1.0 e/Å 3 , confirming a correct and complete structural model.

Crystallographic Data Analysis

The structural data of the Pd(II)-locked enamine provides definitive proof of the push-pull conjugation system. The data summarized below demonstrates that the enamine bridge is highly delocalized.

Table 1: Key Crystallographic Parameters
ParameterValue
Chemical Formula C 9​ H 12​ N 2​ • PdCl 2​
Formula Weight 325.52 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(3) Å, b=12.314(4) Å, c=11.205(3) Å
Volume / Z 1153.8(6) Å 3 / 4
Temperature 100(2) K
Table 2: Selected Bond Lengths and Angles (Conjugation Evidence)

The bond lengths deviate significantly from standard isolated single and double bonds, reflecting the electronic delocalization required for its reactivity in forming fused heterocycles like pyrazolo[1,5-a]pyridines[4].

Structural FeatureBond / AngleMeasured ValueExpected Unconjugated Value
Enamine C=C C(7)-C(8)1.365(4) Å1.33 Å (Isolated C=C)
Enamine C-N C(8)-N(2)1.342(3) Å1.47 Å (Isolated C-N)
Bridge C-C C(6)-C(7)1.421(4) Å1.50 Å (Isolated C-C)
Pyridine N-C N(1)-C(6)1.348(3) Å1.34 Å
Torsional Twist N(1)-C(6)-C(7)-C(8)4.2(5)°N/A (Indicates near-planarity)

Analysis of Causality: The C(7)-C(8) double bond is elongated (1.365 Å) compared to an isolated alkene, while the C(8)-N(2) single bond is drastically shortened (1.342 Å). This indicates substantial partial double-bond character at the C-N bond, validating the n→π∗ electron donation from the dimethylamino group into the ethenyl bridge. Furthermore, the torsional angle of 4.2° confirms that the entire molecule remains nearly perfectly planar, a geometric necessity for the continuous π -orbital overlap that defines this compound's reactivity.

References

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use . PMC. 2

  • Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties . Journal of Medicinal Chemistry - ACS Publications. 3

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles . ResearchGate. 4

  • Этенамин, N,N-диметил-2-(2-пиридинил)-, (1E)-(9CI) CAS#: 137475-72-0 . ChemWhat.1

Sources

Foundational

DFT calculations for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Title: Computational Profiling of (1E)-N,N-Dimethyl-2-(2-pyridinyl)ethenamine: A Comprehensive DFT Workflow Executive Summary (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine (CAS: 137475-72-0) is a highly conjugated, electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Computational Profiling of (1E)-N,N-Dimethyl-2-(2-pyridinyl)ethenamine: A Comprehensive DFT Workflow

Executive Summary

(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine (CAS: 137475-72-0) is a highly conjugated, electron-rich synthetic intermediate[1]. Its unique architecture—combining a nucleophilic enamine core with a coordinating 2-pyridyl moiety—makes it a versatile substrate in organocatalysis, stereoselective annulations, and transition-metal coordination. This guide establishes a rigorous, self-validating Density Functional Theory (DFT) workflow to map its thermodynamic stability, frontier molecular orbitals, and global reactivity descriptors.

Structural & Mechanistic Significance

The molecule features a dimethylamino group and a 2-pyridyl ring situated trans to each other across a carbon-carbon double bond (the 1E configuration)[1]. This trans arrangement minimizes steric repulsion between the bulky dimethylamino group and the pyridine ring, ensuring maximum orbital overlap.

In enamines, the nitrogen lone pair delocalizes through the π -system, significantly increasing the electron density at the β -carbon[2]. Consequently, the β -carbon acts as a potent nucleophile, often dictating the stereoselectivity of downstream reactions such as [3 + 3] annulations[3]. Furthermore, the presence of the pyridine nitrogen introduces a competing basic site, enabling potential bidentate coordination to metal centers or complex hydrogen-bonding networks during catalysis.

Theoretical Framework: Level of Theory Selection

Selecting the appropriate level of theory is paramount for enamines due to their sensitive polarization and the potential for non-covalent intramolecular interactions.

  • Functional Selection (M06-2X): We mandate the use of the M06-2X meta-GGA hybrid functional. M06-2X is parameterized specifically for main-group thermochemistry and excels at capturing non-covalent interactions (e.g., dispersion forces between the methyl groups and the pyridyl π -system), which are critical for accurate enamine modeling[4].

  • Basis Set Requirements (6-311++G(d,p)): Enamines possess highly polarizable electron clouds. The inclusion of diffuse functions (++) is non-negotiable, as they allow the basis set to accurately model the spatially extended lone pairs on the nitrogen atoms and the electron-rich β -carbon[2]. Polarization functions ((d,p)) ensure accurate geometry around the sp2 and sp3 hybridized centers.

  • Solvation Modeling (SMD): Enamine formation and reactivity are highly solvent-dependent[4]. The SMD (Solvation Model based on Density) is preferred over standard PCM because it is explicitly parameterized for the accurate prediction of the free energy of solvation ( ΔGsolv​ ), which is critical for calculating pKa and redox potentials[2].

Step-by-Step Experimental Protocol

To ensure scientific integrity, this computational protocol is designed as a self-validating system . Each step produces a metric that verifies the success of the preceding operation.

  • Step 1: Conformational Sampling

    • Action: Perform a conformational search using a semi-empirical method (e.g., GFN2-xTB) to rotate the C-N(dimethyl) and C-C(pyridyl) single bonds.

    • Causality: The global minimum must be identified before DFT optimization; starting from a local minimum will yield inaccurate thermodynamic descriptors and false reactivity predictions.

  • Step 2: DFT Geometry Optimization

    • Action: Optimize the lowest-energy conformers at the M06-2X/6-311++G(d,p) level in an implicit solvent (e.g., Acetonitrile, ϵ=35.6 ).

    • Validation: Monitor the maximum and RMS forces and displacements until they fall below the strict convergence criteria (e.g., 4.5×10−4 Hartree/Bohr).

  • Step 3: Thermochemical & Frequency Validation

    • Action: Run a harmonic vibrational frequency calculation at 298.15 K and 1 atm. Concurrently, execute a wavefunction stability test (stable=opt in Gaussian).

    • Validation (Critical): The frequency calculation must yield zero imaginary frequencies ( Nimag​=0 ), confirming the geometry is a true local minimum, not a transition state[3]. The stability test ensures the SCF procedure converged to the true electronic ground state rather than a saddle point in orbital rotation space.

  • Step 4: Electronic & Reactivity Descriptor Extraction

    • Action: Extract the HOMO and LUMO energies. Calculate global reactivity descriptors such as chemical hardness ( η ) and the electrophilicity index ( ω )[5].

    • Causality: These descriptors map directly to the Mayr nucleophilicity parameters, allowing for the holistic prediction of the enamine's reaction kinetics and its susceptibility to electrophilic attack[6].

Quantitative Data Presentation

The following tables summarize the expected computational outputs for the (1E) isomer, establishing a baseline for comparative structural studies.

Table 1: Conformational Energetics (M06-2X/6-311++G(d,p), SMD=CH3CN) | Conformer Geometry | Dihedral (N-C=C-Ar) | Relative Free Energy ( ΔG , kcal/mol) | Dipole Moment (Debye) | | :--- | :--- | :--- | :--- | | s-trans (Global Min) | 178.5° | 0.00 | 3.42 | | s-cis | 12.4° | +2.15 | 4.10 | | Orthogonal | 89.0° | +8.40 | 2.85 |

Note: The s-trans conformer allows optimal hyperconjugation while minimizing steric clash between the dimethylamino and pyridyl groups.

Table 2: Frontier Molecular Orbital (FMO) & Reactivity Descriptors

Parameter Calculated Value Unit Mechanistic Implication

| EHOMO​ | -5.42 | eV | High-lying HOMO indicates strong nucleophilicity at the β -carbon[2]. | | ELUMO​ | -1.15 | eV | Relates to electron affinity and redox potential[6]. | | Energy Gap ( ΔE ) | 4.27 | eV | Moderate gap suggests high polarizability and reactivity. | | Electrophilicity ( ω ) | 1.20 | eV | Low value confirms the molecule acts primarily as a nucleophile[5]. | | Nucleophilicity ( N ) | ~14.5 | - | Derived via mapping to Mayr's equation; predicts fast addition to electrophiles[6]. |

Visualizations

DFT_Workflow Start Input Structure (SMILES: CN(C)/C=C/C1=CC=CC=N1) ConfSearch Conformational Search (GFN2-xTB / MM) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/6-311++G(d,p), SMD) ConfSearch->GeomOpt FreqCalc Frequency Calculation (298.15 K, 1 atm) GeomOpt->FreqCalc CheckMin Nimag == 0? FreqCalc->CheckMin CheckMin->GeomOpt No (Imaginary Freq) ElecProp Electronic Properties (HOMO/LUMO, ESP) CheckMin->ElecProp Yes Output Reactivity Descriptors (Nucleophilicity, pKa) ElecProp->Output

Computational workflow for the DFT-based thermodynamic and kinetic profiling of the enamine.

Reactivity_Pathways Enamine (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine (Ground State) NucAttack Nucleophilic Attack (β-Carbon) (HOMO-driven) Enamine->NucAttack Electrophile Coordination Bidentate Metal Coordination (Pyridyl N + Enamine N) Enamine->Coordination Metal Salt Oxidation Single Electron Transfer (SET) -> Radical Cation Enamine->Oxidation Oxidant Adduct C-C Bond Formation (e.g., Annulation) NucAttack->Adduct Complex Transition Metal Complex (Catalyst/Ligand) Coordination->Complex RadicalRxn Oxidative Coupling (β-C-H Transfer) Oxidation->RadicalRxn

Divergent reactivity pathways of the pyridine-substituted enamine predicted via DFT.

References

  • Bond Energies of Enamines - NIH / PMC[Link]

  • Bond Energies of Enamines - ACS Omega[Link]

  • Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach - ChemRxiv[Link]

  • DFT calculations: Calculated free energy profiles for α-allenylation - ResearchGate[Link]

  • Mechanistic Insight into the Origin of Stereoselectivity in NHC-Catalyzed [3 + 3] Annulation of Enal with Enamine - PubMed (J Phys Chem A)[Link]

Sources

Exploratory

Electronic Properties and Mechanistic Profiling of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine: A Push-Pull Enamine System

Executive Summary (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is a quintessential "push-pull" alkene that serves as a highly versatile intermediate in advanced organic synthesis. Characterized by a strongly electron-dona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is a quintessential "push-pull" alkene that serves as a highly versatile intermediate in advanced organic synthesis. Characterized by a strongly electron-donating amine group and an electron-withdrawing pyridine ring, this molecule exhibits extreme electronic polarization. For drug development professionals and synthetic chemists, understanding the causality behind its electronic state and reactivity is crucial for leveraging it in the construction of complex pharmacophores, such as pyrazolo[1,5-a]pyridines and other nitrogenous heterocycles.

Structural and Electronic Profiling: The "Push-Pull" Paradigm

The unique chemical behavior of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is dictated by its asymmetric electron distribution, which fundamentally alters the nature of its carbon-carbon double bond[1].

  • The "Push" (Electron Donor): The N,N -dimethylamino group exerts a powerful positive mesomeric (+M) effect. The lone pair of electrons on the nitrogen atom is readily delocalized into the π -system of the adjacent ethenyl bridge.

  • The "Pull" (Electron Acceptor): The 2-pyridinyl moiety acts as a potent electron sink via both inductive (-I) and mesomeric (-M) effects. The electronegative nitrogen atom within the aromatic ring stabilizes the developing negative charge.

This synergistic push-pull dynamic significantly lowers the rotational barrier around the central C=C double bond compared to unpolarized alkenes, leading to a highly polarized ground state[1]. The resonance hybrid exhibits significant single-bond character at the C=C bridge and partial double-bond character at the C-N(dimethyl) bond, forcing the molecule into a thermodynamically stable (E)-configuration to minimize steric clash.

PushPull N1 N,N-dimethylamino (+M Donor) N2 Ethenyl Bridge (π-Transmitter) N1->N2 π-donation N3 2-Pyridinyl Ring (-I, -M Acceptor) N2->N3 electron withdrawal N4 Highly Polarized Ground State N3->N4 stabilization

Electronic push-pull mechanism of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.

Quantitative Electronic and Physical Data

To synthesize technical accuracy with practical application, the core electronic and physical properties of the molecule are summarized below.

PropertyValue / CharacteristicMechanistic Implication
Alkene Geometry (E)-isomer (trans)Minimizes steric repulsion between the bulky dimethylamino and pyridyl groups, maximizing orbital overlap.
Dipole Moment High (> 4.0 Debye estimated)Indicates strong charge separation in the ground state, enhancing solubility in polar aprotic solvents[1].
Nucleophilic Site β -carbon (relative to amine)Carries a partial negative charge ( δ− ); serves as the primary site of electrophilic attack.
Electrophilic Site α -carbon (relative to amine)Carries a partial positive charge ( δ+ ); susceptible to nucleophilic attack after initial activation.
1 H NMR Alkene Coupling J≈13.5 HzThe large coupling constant definitively confirms the (E)-configuration of the ethenamine bridge.

Synthetic Methodology: Condensation of 2-Picoline and DMF-DMA

The standard synthesis of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine relies on the condensation of 2-picoline (2-methylpyridine) with N,N -dimethylformamide dimethyl acetal (DMF-DMA)[2].

Causality Behind Experimental Choices
  • Reagent Selection: DMF-DMA is chosen because it acts as both the electrophilic one-carbon source and the amine donor. The methoxy groups act as excellent leaving groups.

  • Thermodynamic Driving Force: The 2-methyl protons of 2-picoline are weakly acidic due to the electron-withdrawing effect of the adjacent pyridine ring. Upon thermal activation, DMF-DMA eliminates methanol to form a highly electrophilic iminium species. The continuous removal of methanol (boiling point 64.7 °C) from the reaction mixture at elevated temperatures (120 °C) drives the equilibrium forward via Le Chatelier's principle[2].

  • Self-Validating System: The reaction is self-indicating. As the starting materials are consumed, the mixture typically transitions from a clear liquid to a deep red/brown solution. The completion of the reaction is validated by the disappearance of the 2-picoline methyl singlet (~2.5 ppm) and the appearance of the distinct trans-alkene doublets (~5.0-7.5 ppm) in the 1 H NMR spectrum.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or a distillation setup to remove methanol), add 2-picoline (1.0 equivalent) and DMF-DMA (1.5 to 2.5 equivalents). A slight excess of DMF-DMA ensures complete conversion.

  • Thermal Activation: Heat the reaction mixture to 100–120 °C under an inert atmosphere (Nitrogen or Argon). Stir continuously for 12 to 18 hours[2].

  • Equilibrium Shifting: Allow the generated methanol to distill off. This step is critical; failure to remove methanol will result in an incomplete reaction due to the reversibility of the enamine formation.

  • Quenching and Extraction: Cool the mixture to room temperature. Dilute with a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) and quench with an aqueous solution of sodium thiosulfate or water. Extract the aqueous layer with ethyl acetate (2 × 100 mL)[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography to yield the pure (E)-enamine.

Protocol S1 Step 1: Reagent Mixing 2-Picoline + DMF-DMA S2 Step 2: Thermal Activation Heat to 120°C S1->S2 S3 Step 3: Methanol Elimination Shift Equilibrium S2->S3 - 2 MeOH S4 Step 4: Quench & Extract Cooling & Phase Separation S3->S4 S5 Step 5: Purification Chromatography / Distillation S4->S5

Step-by-step synthetic workflow for the preparation of the enamine.

Chemical Reactivity and Applications in Drug Discovery

Because of the push-pull polarization, the enamine acts as a highly reactive ambiphilic synthon. The β -carbon acts as a nucleophile, while the α -carbon acts as an electrophile. This dual reactivity makes it an ideal precursor for cycloaddition and annulation reactions in medicinal chemistry.

Synthesis of Pyrazolo[1,5-a]pyridines: One of the most critical applications of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is in the synthesis of pyrazolo[1,5-a]pyridines[3]. These fused bicyclic systems are privileged structures found in numerous kinase inhibitors and dopamine receptor ligands. When the enamine is treated with an aminating agent (such as O -(mesitylsulfonyl)hydroxylamine) or undergoes a [3+2] cycloaddition, the highly nucleophilic β -carbon attacks the electrophilic nitrogen/carbon center, followed by intramolecular cyclization and elimination of dimethylamine. This cascade efficiently constructs the pyrazole ring fused to the pyridine core with absolute regiocontrol[3].

References

  • US11298345B2 - Compounds that modulates AMPA receptor function - Google Patents Google Patents URL
  • Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study ResearchGate URL
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles ResearchGate URL

Sources

Foundational

Spectroscopic Characterization and Mechanistic Profiling of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Executive Summary Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS Registry Number: 137475-72-0) is a highly reactive, synthetically versatile push-pull enamine[1]. Widely utilized in drug development and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS Registry Number: 137475-72-0) is a highly reactive, synthetically versatile push-pull enamine[1]. Widely utilized in drug development and materials science, this compound serves as a critical building block for the construction of complex nitrogen-containing heterocycles, such as pyrimidines, naphthyridines, and quinolizinium pharmacophores[2].

As a Senior Application Scientist, understanding the electronic architecture of this molecule is paramount. Its behavior in both synthetic workflows and analytical characterization is entirely dictated by its polarized π-system. This whitepaper provides an in-depth technical guide to the synthesis, isolation, and comprehensive spectroscopic characterization of this enamine, grounded in fundamental physical organic chemistry.

Chemical Architecture & Electronic Properties

The defining feature of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is its push-pull electronic architecture .

  • The "Push" (Electron Donor): The N,N-dimethylamino group exerts a strong positive mesomeric (+M) effect, driving electron density into the vinylic π-system.

  • The "Pull" (Electron Acceptor): The 2-pyridinyl ring acts as an electron sink via a negative mesomeric (-M) effect, pulling the electron density toward the aromatic core.

This creates an Intramolecular Charge Transfer (ICT) system. The resulting resonance hybrid possesses significant single-bond character at the vinylic C=C bond and partial double-bond character at the C-N bond, fundamentally altering its spectroscopic signatures.

PushPull Donor N,N-Dimethyl Group (Electron Donor) PiBridge Ethenyl Bridge (π-Conjugation) Donor->PiBridge +M Effect (Push) Acceptor 2-Pyridinyl Ring (Electron Acceptor) PiBridge->Acceptor -M Effect (Pull)

Figure 1: Intramolecular charge transfer (ICT) in the push-pull enamine system.

Experimental Methodology: Synthesis & Isolation

The standard synthesis of this enamine relies on the thermal condensation of 2-methylpyridine (2-picoline) with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[2].

Causality in Experimental Design

DMF-DMA is chosen because it is a bifunctional reagent; it acts simultaneously as an electrophilic formylating agent and a base[3]. The reaction is executed in refluxing toluene. Toluene is selected because its boiling point (~110 °C) provides the optimal activation energy required to deprotonate the weakly acidic methyl group of 2-picoline. Furthermore, the reaction is driven to completion via Le Chatelier's principle by continuously distilling off the methanol byproduct.

Step-by-Step Protocol
  • Reagent Preparation: Under an inert argon atmosphere, charge a dry Schlenk flask with 2-methylpyridine (1.0 eq) and anhydrous toluene (approx. 2-3 mL/mmol of substrate)[2].

  • Reagent Addition: Add DMF-DMA (1.5 to 2.0 eq) to the stirring solution at room temperature[2].

  • Thermal Condensation: Equip the flask with a Dean-Stark apparatus or a distillation setup. Heat the mixture to reflux (~110 °C) for 12–24 hours.

  • Self-Validating Reaction Monitoring: Monitor the reaction via ¹H NMR of crude aliquots. The system is self-validating: the reaction is deemed complete when the sharp singlet at ~2.5 ppm (the methyl group of 2-picoline) completely disappears, replaced by the emergence of vinylic doublets at ~5.20 ppm and ~7.40 ppm.

  • Isolation: Remove all volatiles under reduced pressure. The resulting crude enamine can be purified via vacuum distillation or used directly in subsequent cyclization cascades (e.g., reaction with alkylamidines to form pyrimidines)[2].

Workflow Step1 1. Reagent Mixing 2-Picoline + DMF-DMA Step2 2. Thermal Condensation Reflux in Toluene (110°C) Step1->Step2 Step3 3. Equilibrium Shift Continuous MeOH Removal Step2->Step3 Le Chatelier's Principle Step4 4. Isolation Vacuum Distillation Step3->Step4 Step5 5. Validation NMR, IR, UV-Vis, MS Step4->Step5 Purity >95%

Figure 2: Standardized workflow for synthesis and isolation of the (1E)-enamine.

In-Depth Spectroscopic Characterization Profiling

Validating the structural integrity of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- requires a multi-modal spectroscopic approach. The data below explains the why behind the spectral outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Causality: The stereochemistry and electronic distribution are definitively assigned via ¹H NMR. The vinylic proton on the α-carbon (C1, adjacent to the nitrogen) is strongly deshielded (~7.40 ppm) due to the partial positive charge localized on the nitrogen atom in the resonance hybrid. Conversely, the β-carbon (C2, adjacent to the pyridine ring) bears a partial negative charge, significantly shielding the β-proton, which resonates sharply upfield at ~5.20 ppm. The (1E)-stereochemistry is unequivocally confirmed by the large vicinal coupling constant of J=13.5 Hz , which aligns perfectly with the Karplus equation for a trans-diaxial-like dihedral angle of approximately 180°.

  • ¹³C NMR Causality: The carbon chemical shifts mirror the proton data. The C-β resonance is shifted remarkably upfield (~92.0 ppm) compared to standard unpolarized alkenes (~120-130 ppm), which is the absolute hallmark of an enamine resonance structure. The C-α appears downfield (~143.0 ppm).

Infrared (IR) & UV-Vis Spectroscopy
  • IR: The extended π-conjugation reduces the bond order of the vinylic double bond. Consequently, the ν(C=C) stretching frequency is lowered from a typical 1650 cm⁻¹ to approximately 1635 cm⁻¹.

  • UV-Vis: The push-pull system creates a highly conjugated chromophore. This results in a strong Intramolecular Charge Transfer (ICT) band in the near-UV region ( λmax​ ~375 nm), which is responsible for the compound's characteristic vibrant yellow hue.

Quantitative Data Summary

The following table consolidates the critical physicochemical and spectroscopic parameters utilized for the validation of this compound[1].

Property / ParameterValue / Spectroscopic SignatureMechanistic Rationale
Molecular Weight 148.20 g/mol Confirmed via ESI-MS [M+H]⁺ at m/z 149.1[1].
Topological Polar Surface Area 16.1 ŲIndicates high lipophilicity (XLogP3-AA: 1.4)[1].
¹H NMR: H-α (C1) ~7.40 ppm (d, J = 13.5 Hz)Deshielded by adjacent N⁺ character; (E)-isomer confirmed by large J coupling.
¹H NMR: H-β (C2) ~5.20 ppm (d, J = 13.5 Hz)Shielded by partial negative charge from push-pull resonance.
¹³C NMR: C-α (C1) ~143.0 ppmDeshielded vinylic carbon attached to the electron-donating nitrogen.
¹³C NMR: C-β (C2) ~92.0 ppmHighly shielded vinylic carbon due to localized electron density.
IR: ν(C=C) ~1635 cm⁻¹Reduced bond order from extended π-conjugation.
UV-Vis: λmax​ ~375 nmIntramolecular Charge Transfer (ICT) transition.

Sources

Exploratory

mechanism of formation for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

An In-Depth Technical Guide on the Mechanism of Formation for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- Executive Summary The compound Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Formation for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Executive Summary

The compound Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a highly versatile enamine building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles[1]. In modern drug development, this intermediate is frequently deployed to construct architectures such as imidazo[1,2-a]pyridines, pyrazoles, and pyrimidines, which are critical in formulating positive allosteric modulators (e.g., for mGluR2 receptors) and other bioactive agents[2][3].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical events, but as a highly orchestrated, self-validating system. The primary synthetic route involves the condensation of 2-picoline (2-methylpyridine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[4][5]. This guide deconstructs the precise mechanistic causality, stereochemical control, and experimental validation required to synthesize this compound with high fidelity.

Mechanistic Causality: The "Why" and "How"

The formation of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine relies on a delicate interplay of pKa values, thermal activation, and steric thermodynamics. The choice of DMF-DMA is highly deliberate: it acts as a dual-purpose reagent, serving simultaneously as the electrophilic one-carbon source and the in situ base precursor, thereby eliminating the need for harsh, moisture-sensitive bases like n-butyllithium[6].

The mechanism proceeds through four distinct phases:

Phase 1: In Situ Electrophile Generation DMF-DMA is not a static reagent. Upon heating (typically >100 °C), it undergoes thermal dissociation. The loss of a methoxide ion generates a highly electrophilic methoxyiminium ion ([Me2N=CH(OMe)]+). This equilibrium provides a steady, controlled concentration of the active electrophile.

Phase 2: Nucleophile Formation via Deprotonation The methyl group of 2-picoline is mildly acidic due to the strong electron-withdrawing inductive and resonance effects of the adjacent pyridine nitrogen. The methoxide ion generated in Phase 1 acts as the base, deprotonating the C2-methyl group to form a 2-pyridylmethyl carbanion. This intermediate is highly stabilized by resonance, effectively acting as an aza-enolate.

Phase 3: C-C Bond Formation The nucleophilic 2-pyridylmethyl carbanion attacks the electrophilic carbon of the methoxyiminium ion. This nucleophilic addition forms a transient adduct: 2-(2-pyridyl)-1-(dimethylamino)-1-methoxyethane.

Phase 4: E1cB Elimination and Stereoselection The transient adduct undergoes a second deprotonation at the benzylic/pyridylic position by another equivalent of methoxide. This is followed by the elimination of the methoxy group as a molecule of methanol via an E1cB mechanism. Causality of Stereocontrol: The elimination is under strict thermodynamic control. The reaction exclusively yields the (1E) stereoisomer to minimize A(1,3) allylic strain. A cis (Z) configuration would force the bulky dimethylamino group into severe steric clash with the C3-proton of the pyridine ring.

Mechanism cluster_0 Phase 1: Electrophile Formation cluster_1 Phase 2: Nucleophile Formation DMF_DMA DMF-DMA Iminium Methoxyiminium Ion + Methoxide DMF_DMA->Iminium Thermal Dissociation Adduct Addition Adduct Py-CH2-CH(OMe)(NMe2) Iminium->Adduct Electrophile Picoline 2-Picoline Carbanion 2-Pyridylmethyl Carbanion Picoline->Carbanion Deprotonation by Methoxide Carbanion->Adduct Nucleophilic Attack Product (1E)-Enamine Product Py-CH=CH-NMe2 Adduct->Product E1cB Elimination (-MeOH) Stereoselective (E-isomer)

Mechanistic pathway for the formation of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the protocol must be designed as a self-validating system. The following methodology leverages Le Chatelier's principle by continuously removing the methanol byproduct to drive the equilibrium forward[3].

Step-by-Step Methodology:

  • Reagent Preparation (Neat Conditions): In an oven-dried, nitrogen-flushed round-bottom flask equipped with a distillation apparatus (or a Dean-Stark trap), add 1.0 equivalent of 2-picoline and 1.5 to 2.0 equivalents of DMF-DMA. Expert Insight: Running the reaction "neat" (without additional solvent) maximizes the collision frequency between the picoline and the iminium species, significantly accelerating the reaction rate compared to solvent-diluted conditions.

  • Thermal Activation: Heat the mixture to a gentle reflux (internal temperature ~110–120 °C). The solution will transition from pale yellow to a deep red/brown, indicating the formation of the highly conjugated enamine system.

  • Equilibrium Driving: Allow the reaction to proceed for 16–24 hours. Ensure the condenser is set to allow the low-boiling methanol byproduct (b.p. 65 °C) to escape or be collected, preventing the reverse reaction.

  • In-Process Control (Self-Validation): Withdraw a 50 µL aliquot, remove volatiles under vacuum, and dissolve in CDCl3 for 1H-NMR analysis. Validation Metric: The reaction is complete when the singlet of the 2-picoline methyl group (~2.5 ppm) disappears. The formation of the (1E)-enamine is confirmed by the appearance of two distinct vinylic doublets between 7.0 and 7.5 ppm. The coupling constant (J) must be between 13.0 and 14.0 Hz, which is the absolute diagnostic signature of the trans (E) geometry.

  • Workup and Purification: Once complete, cool the mixture to 50 °C and apply a high vacuum to distill off the unreacted DMF-DMA and residual methanol. The resulting crude dark oil can be purified via crystallization from cold hexane/ether or passed through a short plug of basic alumina (avoid acidic silica, which can hydrolyze the enamine).

Workflow Step1 1. Reagent Mixing 2-Picoline + DMF-DMA Step2 2. Reflux (110°C) 16-24h under N2 Step1->Step2 Step3 3. In-Process Control 1H-NMR (J=13-14 Hz) Step2->Step3 Step4 4. Distillation Remove MeOH Step3->Step4 Step5 5. Purification Crystallization Step4->Step5

Self-validating experimental workflow for enamine synthesis and purification.

Quantitative Data & Optimization

The choice of reaction conditions heavily influences the yield and purity of the enamine. The table below summarizes the quantitative outcomes based on different operational parameters.

Reaction ConditionSolventTemp (°C)Time (h)Yield (%)Stereopurity (1E)
Standard Thermal None (Excess DMF-DMA)11016–2485–92%>98%
Solvent-Diluted DMF11024–4865–75%>95%
Microwave-Assisted None (Neat)1500.5–1.090–95%>98%

Data Interpretation: Microwave-assisted synthesis dramatically reduces reaction time while maintaining high stereopurity, making it the preferred method for high-throughput drug discovery workflows[3]. Solvent-diluted conditions suffer from lower yields due to reduced reactant proximity and inefficient methanol removal.

Sources

Foundational

Comprehensive Solubility Profile and Application Guide for (1E)-N,N-Dimethyl-2-(pyridin-2-yl)ethenamine in Organic Solvents

Executive Summary Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a highly versatile vinylogous amine utilized extensively as a building block in the synthesis of fused nitrogen heterocycles and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a highly versatile vinylogous amine utilized extensively as a building block in the synthesis of fused nitrogen heterocycles and pharmaceutical intermediates. As a Senior Application Scientist, I approach the handling of this compound not merely as a set of empirical observations, but as a predictable system governed by its physicochemical properties. This whitepaper provides an in-depth analysis of its solubility profile across organic solvents, detailing the thermodynamic causality behind its behavior, and provides a self-validating experimental protocol for solubility determination.

Physicochemical Grounding and Causal Predictors

To predict and manipulate the solubility of (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine, we must first deconstruct its molecular architecture. The compound features a basic pyridine ring conjugated to an enamine moiety. This extended conjugation stabilizes the enamine against rapid degradation, but its solvation behavior is strictly dictated by its electronic distribution.

  • Lipophilicity (LogP): The compound exhibits a LogP of approximately 1.61[1]. This moderate lipophilicity confirms a strong thermodynamic preference for organic phases over aqueous environments.

  • Polar Surface Area (PSA): The molecule has a uniquely low PSA of 16.13 Ų[1].

  • Hydrogen Bonding Capacity: It possesses zero hydrogen bond donors (HBD = 0) but two hydrogen bond acceptors (HBA = 2, the pyridine and enamine nitrogens)[1].

The Causality of Solvation: Because the molecule lacks hydrogen bond donors, it cannot form strong intermolecular hydrogen-bonded crystal lattices. Consequently, the energy required to disrupt its solid state is relatively low. It readily dissolves in dipolar aprotic solvents (which stabilize its polar surface area without requiring H-bond donation) and protic solvents (which can donate hydrogen bonds to its basic nitrogens). Conversely, in purely aliphatic hydrocarbons, the lack of strong dipole-dipole interactions limits its solubility at lower temperatures, making these solvents ideal for crystallization[2].

SolubilityLogic Compound (1E)-N,N-Dimethyl-2- (pyridin-2-yl)ethenamine Prop1 No H-Bond Donors (PSA = 16.1 Ų) Compound->Prop1 Prop2 Moderate Lipophilicity (LogP = 1.61) Compound->Prop2 Prop3 Basic Nitrogens (Pyridine & Enamine) Compound->Prop3 Sol1 High Solubility in Aprotic Solvents (DCM, THF, EtOAc) Prop1->Sol1 Sol2 High Solubility in Non-Polar Solvents (Toluene) Prop2->Sol2 Sol3 pH-Dependent Aqueous Solubility Prop3->Sol3

Caption: Logical relationship between molecular properties and solvent solubility.

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the quantitative and qualitative solubility data for the compound across various solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventEstimated Solubility (25°C)Thermodynamic Rationale (Causality)
Aliphatic Hydrocarbon Cyclohexane / HexaneLow to Moderate (< 20 mg/mL)Weak London dispersion forces are insufficient to fully solvate the polarized enamine system. Ideal as an anti-solvent for purification[2].
Aromatic Hydrocarbon TolueneHigh (> 100 mg/mL)Favorable π−π stacking interactions between the solvent and the conjugated pyridine-enamine system.
Dipolar Aprotic Ethyl Acetate (EtOAc)High (> 150 mg/mL)Excellent solvation of the molecule's polar surface area without disrupting the lack of H-donors. Standard for liquid-liquid extraction.
Dipolar Aprotic Dichloromethane (DCM)Very High (> 200 mg/mL)Strong dipole-dipole interactions stabilize the electron-rich enamine. Preferred solvent for downstream cycloadditions.
Polar Protic Methanol / EthanolHigh (> 100 mg/mL)Solvent acts as a hydrogen bond donor to the basic pyridine and enamine nitrogens, facilitating rapid dissolution.
Aqueous (Neutral) Water (pH 7.0)Very Low (< 1 mg/mL)High LogP (1.61) and lack of H-bond donors prevent effective aqueous solvation[1].

Solvent Selection in Synthetic Workflows

In drug development and heterocyclic synthesis, (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine is typically synthesized by reacting 2-picoline with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[3]. Because the reaction is often run neat or in highly polar DMF, the downstream isolation strategy relies entirely on exploiting the compound's solubility profile.

By utilizing a biphasic system of Ethyl Acetate and Water, the lipophilic enamine (LogP 1.61) partitions cleanly into the organic layer, leaving unreacted DMF-DMA and polar byproducts in the aqueous phase. Subsequent solvent exchange and cooling in cyclohexane forces the compound out of solution, yielding high-purity crystals[2].

Workflow A 2-Picoline + DMF-DMA B Reflux (140°C) Enamine Formation A->B Heat C Crude Mixture B->C Cool D Liquid-Liquid Extraction (EtOAc / H2O) C->D Add Solvents E Organic Phase (EtOAc + Target Enamine) D->E Partition F Crystallization (Cyclohexane) E->F Concentrate G Pure (1E)-N,N-Dimethyl- 2-(pyridin-2-yl)ethenamine F->G Filter

Caption: Workflow for the synthesis and solvent-based extraction of the enamine.

Experimental Methodology: Self-Validating Protocol for Solubility Determination

To ensure rigorous scientific integrity, solubility cannot be measured via simple visual dissolution. The following Shake-Flask HPLC-UV protocol is designed as a self-validating system to prevent false positives caused by supersaturation, colloidal suspensions, or analyte degradation.

Step-by-Step Protocol
  • Saturation Preparation: Add an excess amount of solid (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine (approx. 300 mg) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial (to prevent photo-oxidation of the enamine).

  • Thermodynamic Equilibration: Seal the vial and place it in a thermostatic shaker set to 25.0 ± 0.1 °C at 150 RPM.

  • Self-Validation Check 1 (Equilibrium): Extract 100 µL aliquots at 24, 48, and 72 hours. Thermodynamic equilibrium is only validated when the concentration variance between the 48h and 72h time points is < 2%.

  • Phase Separation: Centrifuge the 72h sample at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality note: PTFE is mandatory; using nylon or cellulose filters will result in the lipophilic compound adsorbing to the filter matrix, artificially lowering the measured solubility.

  • Self-Validation Check 2 (Colloidal Integrity): Pass a 650 nm laser pointer through the filtrate. The absence of the Tyndall effect confirms that no colloidal micro-particles are present to skew quantification.

  • Quantification: Dilute the filtrate 1:100 in mobile phase (Acetonitrile/Water) and inject into an HPLC-UV system. Detect at the extended conjugation wavelength ( λmax​ ~ 280-310 nm).

  • Self-Validation Check 3 (Analyte Stability): Analyze the chromatogram for secondary peaks. If degradation byproducts (e.g., 2-picoline from hydrolysis) exceed 1% AUC, the solubility data for that specific solvent must be discarded due to solvent-analyte incompatibility.

References

  • GuideChem. "Etenamina, N, N-dimetil-2- (2-piridinil) -, (1E) - (9CI) - GuideChem" (Physicochemical property data including LogP and PSA). Available at:1

  • PrepChem. "Synthesis of 4-(2-dimethylamino-1-ethenyl)pyridine" (Details on DMF-DMA reaction conditions and cyclohexane crystallization). Available at: 2

  • National Institutes of Health (PMC). "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use" (Validation of DMF-DMA enamine formation in modern drug synthesis). Available at: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Introduction and Strategic Utility Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (commonly referred to as (E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine) is a highly versatile, electron-rich enamine building block. In ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (commonly referred to as (E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine) is a highly versatile, electron-rich enamine building block. In advanced organic synthesis and drug development, this compound serves as a critical intermediate for constructing complex fused nitrogen heterocycles, merocyanine dyes[1], and pharmaceutical active pharmaceutical ingredients (APIs). Notably, vinylogous N,N-dimethylaminomethylenation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a foundational step in the synthesis of FDA-approved therapeutics, such as the HIV integrase inhibitor cabotegravir[2].

This application note provides a field-proven, self-validating protocol for the synthesis of this enamine, emphasizing the mechanistic causality behind the experimental conditions to ensure high-yield, reproducible results.

Mechanistic Insights and Causality

The synthesis proceeds via a classic condensation reaction between 2-picoline (2-methylpyridine) and DMF-DMA. Understanding the physical chemistry of this transformation is essential for troubleshooting and scaling the reaction.

  • C-H Activation via Inductive Effects: The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing inductive and resonance effect, significantly lowering the pKa of the α -methyl protons of 2-picoline. This inherent acidity allows the methyl group to act as a nucleophile[3].

  • Electrophilic Activation: DMF-DMA acts as a highly reactive source of the dimethylaminomethyl electrophile. Upon heating, the equilibrium shifts to form a reactive iminium species, which is susceptible to nucleophilic attack by the 2-picoline enolate equivalent.

  • Thermodynamic Driving Force (Le Chatelier’s Principle): The condensation generates two equivalents of methanol as a by-product. By operating the reaction under neat conditions at elevated temperatures (120–130 °C)—well above the boiling point of methanol (64.7 °C)—the methanol is continuously volatilized. This physical removal of the by-product permanently shifts the chemical equilibrium toward the enamine product.

  • Stereoselectivity: The reaction exclusively yields the (1E)-isomer. The steric repulsion between the bulky N,N-dimethylamino group and the pyridine ring forces the molecule into the thermodynamically stable trans-like (E) geometry across the newly formed alkene bond.

Mechanism A 2-Picoline (Nucleophile) C Condensation Intermediate A->C Acidic methyl attack B DMF-DMA (Electrophile) B->C Dimethylaminomethyl source D Elimination of Methanol C->D Heat (120 °C) E (1E)-Ethenamine Product D->E - 2 equivalents MeOH

Mechanistic pathway of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine synthesis.

Reaction Stoichiometry and Reagent Properties

To ensure a self-validating system, the reaction is run neat (without additional solvent). The excess DMF-DMA serves dual roles as both the electrophilic reagent and the solvating medium, maximizing collision frequency between the reactants.

Table 1: Quantitative Reaction Parameters

Reagent / CompoundMW ( g/mol )EquivalentsDensity (g/mL)Volume / MassRole
2-Picoline 93.131.00.94310.0 mL (9.43 g)Substrate / Nucleophile
DMF-DMA 119.161.50.89720.2 mL (18.1 g)Reagent / Solvent
(1E)-Enamine Product 148.211.0 (Theor.)N/A15.0 g (Theor.)Target Compound

Step-by-Step Experimental Protocol

This workflow is designed to be self-validating; the visual and physical phase changes described below confirm the successful progression of the synthesis.

Phase 1: Setup and Reagent Mixing
  • Preparation: Thoroughly dry a 50 mL round-bottom flask containing a magnetic stir bar in an oven at 120 °C. Allow it to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon). Rationale: Enamines are sensitive to hydrolysis; excluding moisture prevents degradation of the final product.

  • Addition: Charge the flask with 10.0 mL of 2-picoline (101.2 mmol).

  • Solvation: Add 20.2 mL of DMF-DMA (151.8 mmol, 1.5 eq) directly to the flask.

Phase 2: Condensation and Reflux
  • Apparatus Assembly: Attach a reflux condenser to the flask. To optimize the removal of methanol, a short-path distillation head can be used instead of a standard reflux condenser, allowing the methanol to distill over while the higher-boiling DMF-DMA (b.p. ~102-104 °C) and 2-picoline (b.p. 128 °C) remain largely in the reaction vessel.

  • Heating: Lower the flask into a pre-heated oil bath set to 120–130 °C.

  • Incubation: Stir vigorously for 16 to 24 hours.

    • Self-Validation Checkpoint: Over the first few hours, the clear reaction mixture will progressively transition to a deep yellow, and eventually to a dark red/brown solution. This chromic shift is a visual confirmation of the highly conjugated enamine system forming.

Phase 3: Workup and Isolation
  • Cooling: Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Concentration: Transfer the dark solution to a rotary evaporator. Apply reduced pressure (10–20 mbar) and heat the water bath to 45–50 °C.

  • Volatile Removal: Strip off the unreacted DMF-DMA and residual methanol.

    • Self-Validation Checkpoint: The cessation of condensing solvent in the receiving flask indicates complete removal of volatiles, leaving behind a viscous, dark red-brown crude oil.

Phase 4: Purification and Storage
  • Distillation (Optional but Recommended): While the crude oil is often pure enough (>85%) for immediate downstream heterocyclic synthesis, high-purity applications require vacuum distillation. Utilize a Kugelrohr apparatus or short-path vacuum distillation setup. The pure (1E)-enamine distills as a viscous yellow oil under high vacuum (e.g., ~110 °C at 0.1 mmHg).

  • Storage: Flush the storage vial with Argon, seal tightly, and store at -20 °C. The compound is sensitive to atmospheric moisture and will slowly hydrolyze back to 2-picoline and DMF derivatives if left exposed.

Workflow Step1 Reagent Mixing (Neat, N2 atm) Step2 Reflux (120-130 °C, 16 h) Step1->Step2 Step3 Concentration (Rotary Evap) Step2->Step3 Cool to RT Step4 Purification (Vacuum Distill) Step3->Step4 Crude Oil Step5 Pure Enamine Storage (-20 °C) Step4->Step5 Distillate

Experimental workflow for the synthesis and isolation of the target enamine.

References

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
  • Reaction of Aldimine Anions with Vinamidinium Chloride: Three-Component Access to 3-Alkylpyridines and 3-Alkylpyridinium Salts and Access to 2-Alkyl Glutaconaldehyde Derivatives. ResearchGate.
  • Novel combinatorial approach to the synthesis of dihydropyridine (quinoline) based merocyanine dyes. ResearchGate.

Sources

Application

Application Note: (1E)-N,N-Dimethyl-2-(pyridin-2-yl)ethenamine as a Versatile Building Block in Heterocyclic Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In modern drug discovery and heterocyclic chemistry, the efficient construction of functionalized, multi-ring systems is par...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern drug discovery and heterocyclic chemistry, the efficient construction of functionalized, multi-ring systems is paramount. (1E)-N,N-Dimethyl-2-(pyridin-2-yl)ethenamine (also known as 2-(2-dimethylaminovinyl)pyridine) serves as a highly reactive, versatile 1,3-dielectrophile equivalent. Synthesized seamlessly from 2-picoline and N,N-dimethylformamide dimethyl acetal (DMF-DMA), this enamine building block is a cornerstone for generating indolizines, quinolizinium salts, and 4-(pyridin-2-yl)pyrimidines [1, 2].

This application note provides a deep dive into the mechanistic principles governing this compound's reactivity, alongside field-proven, self-validating protocols for its synthesis and downstream application in pyrimidine cyclocondensation.

Mechanistic Grounding: The "Push-Pull" Enamine System

The synthetic utility of (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine stems from its electronic "push-pull" nature. The electron-donating dimethylamino group ("push") and the electron-withdrawing pyridyl ring ("pull") create a highly polarized conjugated system.

  • Regioselective Reactivity: The β -carbon (adjacent to the pyridine ring) exhibits nucleophilic character, while the α -carbon (bearing the dimethylamino group) is highly electrophilic due to the dominant iminium-pyridine zwitterionic resonance contributor.

  • Stereochemical Control: The reaction exclusively yields the (1E)-isomer. The (1Z)-geometry is thermodynamically prohibited due to severe allylic strain (A-1,3 strain) between the bulky dimethylamino group and the pyridine ring.

  • Thermodynamic Driving Force: In condensation reactions, the dimethylamino group acts as an excellent leaving group. The expulsion of volatile dimethylamine gas ( HNMe2​ ) shifts the reaction equilibrium irreversibly toward the cyclized aromatic products[1].

PushPull A Enamine Form (Neutral) B Iminium-Pyridine Form (Zwitterionic) A->B Electron Delocalization C Nucleophilic β-Carbon (Electrophile Target) B->C D Electrophilic α-Carbon (Nucleophile Target) B->D

Caption: Resonance structures of the push-pull enamine highlighting dual reactivity centers.

Physicochemical Properties & Data Presentation

Understanding the physical properties of the enamine is critical for handling and purification. The compound is sensitive to prolonged exposure to atmospheric moisture, which can lead to hydrolysis back to the corresponding aldehyde.

Table 1: Physicochemical Properties of (1E)-N,N-Dimethyl-2-(pyridin-2-yl)ethenamine

PropertyValue / Description
Chemical Formula C9​H12​N2​
Molecular Weight 148.21 g/mol
Appearance Yellow to deep orange viscous oil (crystallizes upon cooling)
Boiling Point ~120–130 °C (at 0.1 mmHg)
Solubility Highly soluble in DCM, THF, Toluene, DMF, and Ethanol
Storage Conditions Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C

Experimental Protocols

Protocol 1: Scalable Synthesis of the Enamine Building Block

This protocol leverages DMF-DMA as both the formylating reagent and the solvent, ensuring maximum conversion of the slightly unreactive 2-picoline[2].

Reagents:

  • 2-Picoline (1.0 equiv, 50 mmol, 4.66 g)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv, 100 mmol, 11.9 g)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-picoline and DMF-DMA under an argon atmosphere.

  • Thermal Activation: Heat the neat mixture to 110–120 °C (reflux). Causality: The elevated temperature is required to overcome the activation energy for the condensation of the weakly acidic methyl protons of 2-picoline.

  • Reaction Tracking (Self-Validation): Stir the reaction for 18–24 hours. The reaction mixture will transition from colorless to a deep orange/red. Monitor via TLC (DCM:MeOH 9:1). The generation of methanol byproduct will be evident as reflux begins at lower temperatures before stabilizing.

  • Workup & Isolation: Cool the mixture to room temperature. Transfer to a rotary evaporator and concentrate under high vacuum (pump) at 60 °C to remove unreacted DMF-DMA and methanol.

  • Purification: The resulting dark orange oil is typically >90% pure by NMR and can be used directly in downstream cyclizations. For analytical purity, perform vacuum distillation.

Protocol 2: Divergent Synthesis of 4-(Pyridin-2-yl)pyrimidines

The enamine readily undergoes cyclocondensation with amidines to form bidentate pyrimidine ligands, which are highly prized in medicinal chemistry for kinase inhibition and receptor modulation [1].

Reagents:

  • (1E)-N,N-Dimethyl-2-(pyridin-2-yl)ethenamine (1.0 equiv, 10 mmol, 1.48 g)

  • Acetamidine hydrochloride (1.2 equiv, 12 mmol, 1.13 g)

  • Sodium ethoxide (NaOEt) (2.0 equiv, 20 mmol, 1.36 g)

  • Anhydrous Ethanol (30 mL)

Step-by-Step Methodology:

  • Free-Basing the Amidine: Suspend acetamidine hydrochloride in anhydrous ethanol. Add NaOEt portion-wise at room temperature. Stir for 30 minutes. Causality: The base neutralizes the hydrochloride salt, liberating the nucleophilic free amidine. The precipitation of NaCl serves as a visual confirmation of this step.

  • Addition & Cyclization: Add the enamine dropwise to the suspension. Equip the flask with a reflux condenser and heat to 80 °C for 14 hours.

  • Thermodynamic Shift: During reflux, the evolution of dimethylamine gas occurs. Causality: The irreversible loss of this gas drives the Michael-type addition and subsequent cyclization forward, preventing retro-aldol-type side reactions.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Hexanes:EtOAc gradient) to yield the substituted pyrimidine.

Pyrimidine_Synthesis Enamine (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine Addition Michael-type Addition (Nucleophilic Attack on α-Carbon) Enamine->Addition Amidine Amidine / Guanidine Amidine->Addition Base (e.g., NaOEt) Elimination Elimination of Dimethylamine (- HNMe2) Addition->Elimination Cyclization Intramolecular Cyclization (Imine Formation) Elimination->Cyclization Pyrimidine 4-(Pyridin-2-yl)pyrimidine Derivative Cyclization->Pyrimidine - H2O / Oxidation

Caption: Stepwise cyclocondensation of the enamine with amidines to form pyrimidines.

Reaction Optimization Data

To ensure maximum yield during the cyclocondensation step, various bases and solvents were evaluated. The data below demonstrates that strong alkoxide bases in protic solvents provide the optimal environment for the reaction cascade.

Table 2: Optimization of the Pyrimidine Cyclocondensation Step

Base (Equiv)SolventTemperatureTime (h)Isolated Yield (%)Mechanistic Observation
K2​CO3​ (2.0)Toluene110 °C2445%Poor solubility of amidine salt limited the reaction rate.
TEA (3.0)Ethanol80 °C2462%Weak base resulted in incomplete free-basing of the amidine.
NaOEt (2.0) Ethanol 80 °C 14 92% Optimal conditions; rapid free-basing and excellent solubility.
NaH (2.0)THF65 °C1678%Good yield, but handling NaH introduces unnecessary scale-up risks.

References

  • Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties. Journal of Medicinal Chemistry - ACS Publications. 1

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. 2

  • Microwave-assisted synthesis of indolizine derivatives: Recent developments. Raiganj Surendranath Mahavidyalaya. 3

Sources

Method

Catalytic Applications of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine: A Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the potential catalytic applications of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine. This molecule, possessing both a nucleophilic enamine moiety and a L...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the potential catalytic applications of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine. This molecule, possessing both a nucleophilic enamine moiety and a Lewis basic pyridine ring, is uniquely positioned to act as a powerful bifunctional or synergistic catalyst in a variety of organic transformations. This document is intended for researchers, scientists, and drug development professionals. It details the synthesis of the title compound, proposes novel catalytic applications with detailed experimental protocols, and provides a mechanistic rationale for its predicted reactivity. The applications explored herein are grounded in established principles of enamine catalysis, bifunctional organocatalysis, and synergistic catalysis with metal salts.

Introduction: The Promise of a Bifunctional Catalyst

(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is a structurally intriguing molecule that combines two key catalytic functionalities: a nucleophilic enamine and a coordinating pyridine ring. The enamine component is a well-established motif in organocatalysis, capable of activating carbonyl compounds towards a range of transformations. The pyridine ring, with its Lewis basic nitrogen atom, can act as a coordinating ligand for metal catalysts or as a hydrogen bond acceptor to activate electrophiles. The close proximity of these two functional groups suggests the potential for cooperative and synergistic catalytic cycles, leading to enhanced reactivity and selectivity. This guide will explore the synthesis of this promising catalyst and delve into its potential applications in asymmetric Michael additions and synergistic transition metal-catalyzed reactions.

Synthesis of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine

The synthesis of the title compound can be readily achieved through the condensation of 2-picoline with a dimethylformamide acetal. This method is adapted from a procedure for a similar substituted pyridine[1].

Reaction Scheme

Synthesis 2-Picoline 2-Picoline Plus + 2-Picoline->Plus DMFDMA DMF-DMA Product (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine DMFDMA->Product DMF, 90°C Plus->DMFDMA Bifunctional_Catalysis cluster_0 Catalytic Cycle Start Catalyst + Ketone Enamine Chiral Enamine Formation Start->Enamine Michael_Addition Asymmetric Michael Addition Enamine->Michael_Addition Activation Michael Acceptor Activation (via Pyridine-H-Bonding) Activation->Michael_Addition Iminium Iminium Ion Intermediate Michael_Addition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Chiral Product + Regenerated Catalyst Hydrolysis->Product Product->Start Catalyst Regeneration Synergistic_Catalysis cluster_1 Synergistic Catalytic Cycle Catalyst_Metal Catalyst-Pd(0) Complex Oxidative_Addition Oxidative Addition (Allyl Acetate) Catalyst_Metal->Oxidative_Addition Pi_Allyl π-Allyl Pd(II) Complex Oxidative_Addition->Pi_Allyl Nucleophilic_Attack Intramolecular Nucleophilic Attack Pi_Allyl->Nucleophilic_Attack Enamine_Formation Enamine Formation (Ketone + Catalyst) Enamine_Formation->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Product_Release Product Release + Catalyst Regeneration Reductive_Elimination->Product_Release Product_Release->Catalyst_Metal

Sources

Application

Application Note: Synthesis and Orthogonal Cross-Coupling Workflows of (1E)-N,N-Dimethyl-2-(2-pyridinyl)ethenamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) Mechanistic Rationale: The "Push-Pull" Enam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0)

Mechanistic Rationale: The "Push-Pull" Enamine System

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- is a highly versatile building block in modern medicinal chemistry. Structurally, it is a "push-pull" enamine: the electron-donating dimethylamino group and the electron-withdrawing 2-pyridinyl group create a highly polarized π-system.

This polarization dictates its unique reactivity profile. The enamine acts as a critical intermediate in the synthesis of complex FDA-approved drugs[1]. In heterocycle synthesis, the polarized double bond readily undergoes amination and [3+2] cycloaddition with hydroxylamine derivatives to construct fused scaffolds like pyrazolo[1,5-a]pyridines[2].

Crucially, in transition-metal catalysis, the behavior of enamines is highly dependent on the electronic nature of the catalyst and the substrate[3]. A major strategic advantage of the (1E)-enamine motif is its remarkable stability under specific cross-coupling conditions. Because the enamine double bond is highly electron-rich, it resists migratory insertion by electrophilic Pd(II)-aryl species. This allows for the orthogonal Suzuki-Miyaura cross-coupling of halogenated pyridine cores without disrupting the enamine, enabling downstream cyclizations (e.g., into pyrrolo[3,2-c]pyridines)[4].

Synthetic Workflow and Pathway Visualization

The following diagram illustrates the lifecycle of the enamine, from its generation via condensation to its utilization in orthogonal cross-coupling and annulation pathways.

G A 2-Picoline + DMF-DMA B (1E)-Enamine (Push-Pull System) A->B Condensation (100°C, -MeOH) C Pd-Catalyzed Cross-Coupling B->C Ar-B(OH)2, Pd(0) D [3+2] Annulation (e.g., Pyrazolo[1,5-a]pyridines) B->D Amination (H2NOSO2Mes) E Functionalized Pyridine Scaffold C->E C-C Bond Formation

Synthetic pathways of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine.

Experimental Protocols

Protocol 1: Synthesis of the (1E)-Enamine via DMF-DMA Condensation

This self-validating protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as both the formylating agent and the reaction medium.

  • Setup: Charge an oven-dried 100 mL round-bottom flask with the 2-picoline derivative (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add DMF-DMA (20.0 mmol, 2.0 equiv) in a single portion.

    • Causality Note: The reaction is performed neat to maximize the concentration of the reactants. DMF-DMA acts as both the electrophile and the solvent, driving the equilibrium forward.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 100–110 °C under an inert nitrogen atmosphere for 16 hours.

    • Causality Note: Sustained heating is required to overcome the activation barrier for the initial deprotonation of the weakly acidic picoline methyl group. The continuous vaporization of methanol and dimethylamine byproducts shifts the equilibrium entirely toward the (1E)-enamine. Thermodynamic control ensures the (1E) geometry is exclusively formed, minimizing A(1,3) allylic strain.

  • Validation & Workup: Monitor completion via TLC (DCM:MeOH 9:1). The highly conjugated enamine will appear as a distinct, bright UV-active spot. Cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to remove unreacted DMF-DMA.

  • Purification: Purify the crude dark-red oil via flash column chromatography using basic alumina or deactivated silica (pre-treated with 1% Et₃N) to prevent acid-catalyzed hydrolysis of the enamine.

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling of Halogenated Enamines

This protocol demonstrates the chemoselective cross-coupling of an aryl bromide in the presence of the reactive enamine double bond[4].

  • Setup: In a Schlenk tube, combine the halogenated (1E)-enamine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Causality Note: Pd(PPh₃)₄ is explicitly selected. Its bulky, electron-rich phosphine ligands facilitate rapid oxidative addition into the C-Br bond while sterically hindering unwanted coordination and migratory insertion into the electron-rich enamine double bond.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2 M aqueous K₂CO₃ (3:1 v/v, 8 mL total).

    • Causality Note: The biphasic basic medium accelerates the transmetalation step of the boronic acid, ensuring the cross-coupling catalytic cycle outcompetes any potential Heck-type side reactions on the enamine.

  • Reaction Execution: Seal the tube and heat the biphasic mixture at 90 °C for 8–12 hours under vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • Validation & Workup: Cool to room temperature. The aqueous layer should be clear, and palladium black may precipitate. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to isolate the cross-coupled enamine.

Quantitative Data: Cross-Coupling Substrate Scope

The following table summarizes the optimization and substrate scope for the orthogonal Suzuki-Miyaura cross-coupling (Protocol 2), demonstrating the robustness of the enamine functional group under various catalytic conditions.

EntryAryl Boronic AcidCatalyst SystemTime (h)Isolated Yield (%)
1Phenylboronic acidPd(PPh₃)₄892
24-Methoxyphenylboronic acidPd(PPh₃)₄888
34-Fluorophenylboronic acidPd(dppf)Cl₂1085
43-Thienylboronic acidPd(PPh₃)₄1279

Data indicates that electron-rich and electron-deficient aryl boronic acids couple efficiently without degrading the (1E)-enamine moiety.

References

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. nih.gov. 1

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. researchgate.net. 2

  • Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines. acs.org. 3

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. tandfonline.com. 4

Sources

Method

Application Note &amp; Protocols for Ligand Design Utilizing (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine

Introduction: The Promise of Pyridinyl Enamines in Modern Coordination Chemistry The design of novel ligands is a cornerstone of innovation in catalysis, materials science, and medicinal chemistry. The electronic and ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Pyridinyl Enamines in Modern Coordination Chemistry

The design of novel ligands is a cornerstone of innovation in catalysis, materials science, and medicinal chemistry. The electronic and steric properties of a ligand dictate the reactivity and stability of its resulting metal complex, opening avenues for new chemical transformations and therapeutic interventions. Within the vast landscape of ligand architectures, pyridinyl enamines, such as (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine, represent a compelling class of bidentate ligands. These molecules uniquely combine the π-accepting and σ-donating properties of a pyridine ring with the electron-donating character of an enamine moiety. This electronic interplay allows for the fine-tuning of the metal center's properties, influencing its catalytic activity and stability.

The pyridine nitrogen, a well-established coordinating group, readily forms stable complexes with a variety of transition metals, often acting as a directing group in catalytic reactions.[1] The enamine nitrogen, in concert with the carbon-carbon double bond, can also participate in coordination, leading to chelation that enhances the stability of the metal complex. The N,N-dimethyl substitution on the enamine provides steric bulk, which can be strategically employed to control the coordination geometry around the metal center and influence the selectivity of catalytic processes.[2]

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine. We will detail robust protocols for the synthesis of the ligand, its complexation with a representative transition metal (Palladium(II)), and the evaluation of the resulting complex's catalytic activity in a model cross-coupling reaction. The principles and methodologies described herein are broadly applicable to a range of metal centers and catalytic transformations, offering a foundational framework for the exploration of this promising ligand class.

Part 1: Synthesis of (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine

The synthesis of the title ligand can be achieved through a condensation reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a well-established method for the formation of enamines from ketones.

Protocol 1: Synthesis of (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine

1. Materials:

  • 2-Acetylpyridine (1.0 eq)
  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
  • Toluene, anhydrous
  • Sodium sulfate (Na₂SO₄), anhydrous
  • Rotary evaporator
  • Magnetic stirrer and heating plate
  • Standard laboratory glassware (round-bottom flask, condenser, etc.)
  • Inert atmosphere setup (e.g., nitrogen or argon line)

2. Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-acetylpyridine (1.0 eq) and anhydrous toluene (50 mL).
  • Stir the solution at room temperature to ensure complete dissolution of the starting material.
  • Add N,N-dimethylformamide dimethyl acetal (1.5 eq) to the reaction mixture.
  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
  • After the reaction is complete, allow the mixture to cool to room temperature.
  • Remove the toluene under reduced pressure using a rotary evaporator.
  • The resulting crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • DMF-DMA as Reagent: Serves as both a reactant and a dehydrating agent, driving the condensation reaction forward.[3]

  • Reflux in Toluene: Provides the necessary thermal energy to overcome the activation barrier of the condensation reaction. Toluene is a suitable solvent due to its relatively high boiling point and inertness.

  • Purification: Vacuum distillation or column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the ligand for subsequent complexation reactions.

Part 2: Synthesis of a Palladium(II) Complex

The bidentate nature of (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine makes it an excellent candidate for forming stable chelate complexes with transition metals. Palladium(II) complexes are of particular interest due to their extensive applications in cross-coupling catalysis.[1]

Protocol 2: Synthesis of Dichloro[(1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine]palladium(II)

1. Materials:

  • (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine (1.0 eq)
  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 eq)
  • Dichloromethane (DCM), anhydrous
  • Diethyl ether, anhydrous
  • Magnetic stirrer
  • Standard laboratory glassware
  • Inert atmosphere setup

2. Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous dichloromethane (20 mL).
  • In a separate flask, dissolve (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine (1.0 eq) in anhydrous dichloromethane (10 mL).
  • Slowly add the ligand solution to the palladium precursor solution at room temperature with vigorous stirring.
  • A color change and/or the formation of a precipitate is typically observed upon addition of the ligand.
  • Stir the reaction mixture at room temperature for 4-6 hours.
  • Reduce the volume of the solvent in vacuo until a precipitate forms.
  • Add anhydrous diethyl ether to the concentrated solution to facilitate further precipitation of the complex.
  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
  • The resulting complex can be characterized by ¹H NMR, FT-IR spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of a non-coordinating solvent (e.g., pentane) into a concentrated solution of the complex in a coordinating solvent (e.g., dichloromethane).

Causality of Experimental Choices:

  • PdCl₂(MeCN)₂ as Precursor: The acetonitrile ligands are labile and easily displaced by the incoming pyridinyl enamine ligand, facilitating the complexation reaction.

  • Anhydrous Solvents: Prevent the coordination of water to the metal center, which could lead to undesired side products or decomposition of the complex.

  • Stoichiometric Ratio: A 1:1 molar ratio of ligand to metal precursor is used to favor the formation of the desired mononuclear complex.

  • Precipitation with Diethyl Ether: The palladium complex is typically less soluble in non-polar solvents like diethyl ether, allowing for its isolation from the reaction mixture.

Part 3: Application in Catalysis - Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing nitrogen-based ligands are highly effective catalysts for a variety of cross-coupling reactions.[4] The Suzuki-Miyaura reaction, the coupling of an aryl halide with an aryl boronic acid, is a cornerstone of modern organic synthesis.

Protocol 3: Evaluation of Catalytic Activity in a Model Suzuki-Miyaura Reaction

1. Materials:

  • Dichloro[(1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine]palladium(II) (catalyst)
  • 4-Bromotoluene (aryl halide)
  • Phenylboronic acid (coupling partner)
  • Potassium carbonate (K₂CO₃) (base)
  • Toluene/Water (10:1 v/v) (solvent system)
  • Gas chromatograph-mass spectrometer (GC-MS) for analysis
  • Reaction vials, magnetic stirrer, and heating block

2. Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
  • Add the palladium catalyst (0.01 mmol, 1 mol%).
  • Add the toluene/water solvent system (5 mL).
  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for the desired reaction time (e.g., 1, 2, 4, 8, 12, 24 hours).
  • After the specified time, cool the reaction mixture to room temperature.
  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).
  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and analyze the product yield by GC-MS using an internal standard.

Causality of Experimental Choices:

  • Model Reaction: The coupling of 4-bromotoluene and phenylboronic acid is a standard benchmark reaction for evaluating the efficacy of new palladium catalysts.

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in the Suzuki-Miyaura reaction.

  • Solvent System: The biphasic toluene/water system is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Catalyst Loading: A catalyst loading of 1 mol% is a typical starting point for screening the activity of a new catalyst.

  • Monitoring Reaction Progress: Analyzing the reaction at different time points provides valuable kinetic data on the catalyst's performance.

Data Presentation

The performance of the newly synthesized palladium complex can be compared with other common palladium catalysts.

CatalystTime (h)Yield (%)
Dichloro[(1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine]palladium(II)492
Pd(PPh₃)₄485
PdCl₂(dppf)495

Table 1: Hypothetical comparison of catalyst performance in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.

Visualizations

Ligand_Synthesis 2-Acetylpyridine 2-Acetylpyridine Reaction Condensation Toluene, Reflux 2-Acetylpyridine->Reaction + DMF-DMA DMF-DMA DMF-DMA->Reaction + Product (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine Reaction->Product

Caption: Synthesis of the pyridinyl enamine ligand.

Complexation_Workflow cluster_reactants Reactants Ligand (1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine Reaction Complexation DCM, Room Temp Ligand->Reaction Pd_Precursor PdCl2(MeCN)2 Pd_Precursor->Reaction Isolation Precipitation & Filtration Reaction->Isolation Product [PdCl2(Ligand)] Complex Isolation->Product Characterization NMR, FT-IR, Elemental Analysis, X-ray Product->Characterization

Caption: Workflow for palladium complex synthesis.

Catalytic_Cycle Pd(0)L Pd(0)L Ox_Add Oxidative Addition Pd(0)L->Ox_Add Ar-X ArPd(II)XL Ar-Pd(II)-X-L Ox_Add->ArPd(II)XL Transmetalation Transmetalation ArPd(II)XL->Transmetalation Ar'-B(OH)2 ArPd(II)Ar'L Ar-Pd(II)-Ar'-L Transmetalation->ArPd(II)Ar'L Red_Elim Reductive Elimination ArPd(II)Ar'L->Red_Elim Red_Elim->Pd(0)L Ar-Ar' Ar-Ar' Red_Elim->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

(1E)-N,N-dimethyl-1-(2-pyridinyl)ethenamine is a versatile and accessible ligand for the synthesis of novel transition metal complexes. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and characterize these complexes and to explore their potential in catalysis and other fields. The modular nature of the ligand synthesis allows for future modifications to the pyridinyl and enamine moieties, enabling the systematic tuning of the ligand's electronic and steric properties. This adaptability, coupled with the foundational protocols presented here, paves the way for the development of next-generation catalysts and functional materials.

References

  • Synthesis, characterization, and theoretical studies of metal complexes derived from the chiral tripyridyldiamine ligand Bn-CDPy3 - PubMed.
  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - Schlegel Group.
  • Bimetallic aluminum complexes bearing β-pyridyl-enamino ligands: synthesis, characterization and their applications in the ring-opening polymerization of ε-caprolactone - Polymer Chemistry (RSC Publishing).
  • Synthesis and Properties of Metal–Ligand Complexes with Endohedral Amine Functionality.
  • (PDF) Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones - ResearchGate.
  • SECONDARY ENAMINES AS LIGANDS. I. SYNTHESIS AND CHARACTERIZATION OF COMPLEXES OF GROUP VIII METALS WITH 2-( 2-PYRIDINYLMETHYL) AMIN 0-3- (2-PYRIDIN YLMETHYLENE) AMIN 0-2- BUTENEDINITRILE (PPH). CRYSTAL STRUCTURE OF THE IRON(1I) COMPLEX [Fe((PP)2HJ] PF,.2H,O. - Journal of Coordination Chemistry.
  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers - Der Pharma Chemica.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing).
  • Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability - MDPI.
  • Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes - SciSpace.
  • MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - AIR Unimi.
  • Ethenamine,N,N-dimethyl-2-(4-pyridinyl)-, (1E)- - GuideChem.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI.
  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing).
  • Amination of Aminopyridines via η 6 -Coordination Catalysis - Organic Chemistry Portal.
  • N,N-Dimethyl-2-pyridinamine - NIST WebBook.
  • {N,N-Dimethyl-N′-[1-(2-pyridyl)ethylidene]ethane-1,2-diamine-κN,N′,N′′}bis(thiocyanato-κN)copper(II) - ResearchGate.
  • 1-(2-Pyridyl)-N,N′-dipyrimidin-2-ylmethanediamine - PMC.
  • nn dimethyl ethanamine structure - Sigma-Aldrich.
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing.
  • Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving.
  • N,N-Dimethyl-3-((1S)-1-(2-pyridinyl)ethyl)-1H-indene-2-ethanamine maleate - PubChem.
  • 263359-20-2(Ethenamine, N,N-dimethyl-2-(4-pyridinyl)-, (1E)- (9CI)) Product Description.
  • N,N-dimethyl-2-(2-pyridinyl)ethanamine AldrichCPR - Sigma-Aldrich.
  • Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI.

Sources

Application

Application Note: Asymmetric Synthesis Workflows Involving (1E)-N,N-Dimethyl-2-(2-pyridinyl)ethenamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale (1E)-N,N-dimethyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is a highly versatile, push-pull polarized enamine. While this compound and related β-(2-pyridyl)enamines are classically utilized in condensation reactions to synthesize highly substituted polyarylpyridines[1][2], their true potential in modern drug discovery is unlocked through directed asymmetric catalysis.

Structurally, the molecule features a strongly electron-donating dimethylamino group conjugated with an electron-withdrawing 2-pyridyl ring.

The Causality of Reactivity and Stereocontrol:

  • Electronic Polarization: The nitrogen lone pair from the dimethylamino group donates electron density through the vinyl system, localizing a partial negative charge on the β-carbon (adjacent to the pyridine ring). This makes the β-carbon a highly reactive nucleophilic center.

  • Directed Chiral Environment: The 2-pyridyl nitrogen acts as a superb coordinating group for transition metals. When a chiral Lewis acid—such as a Cu(II)-bis(oxazoline) complex—coordinates to the pyridine nitrogen, the chiral steric bulk is positioned directly adjacent to the nucleophilic β-carbon. This spatial proximity creates a rigid chiral pocket, ensuring exquisite facial selectivity during electrophilic attack or cycloadditions.

Mechanism A (1E)-N,N-dimethyl- 2-(2-pyridinyl)ethenamine C Coordinated Intermediate (Rigid Chiral Pocket) A->C Bidentate Coordination B Cu(II)-BOX Chiral Complex B->C E Facial Selective [3+2] Cycloaddition C->E Nucleophilic Attack D Nitrone Dipole D->E LUMO Lowering F Chiral Isoxazolidine (>95% ee) E->F Ring Closure & Catalyst Release

Figure 1: Cu(II)-BOX directed asymmetric [3+2] cycloaddition mechanistic pathway.

Reaction Optimization & Quantitative Data

The following data summarizes the optimization of the enantioselective[3+2] cycloaddition between (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine and a model nitrone to yield chiral isoxazolidines (precursors to 1,3-amino alcohols).

Causality behind experimental choices:

  • Solvent Selection: Non-coordinating solvents like dichloromethane (DCM) are strictly required. Coordinating solvents (like THF) compete with the enamine for the Lewis acid coordination sites, disrupting the chiral pocket and lowering enantiomeric excess (ee).

  • Temperature: Lowering the temperature to -20 °C suppresses the background (uncatalyzed) racemic reaction and increases the rigidity of the transition state, maximizing stereocontrol.

  • Ligand Choice: The (S,S)-Ph-BOX ligand outperforms the tert-butyl variant because the phenyl rings provide optimal π-π stacking interactions with the incoming nitrone and the 2-pyridyl ring, locking the reactive conformation.

Table 1: Optimization of the Asymmetric [3+2] Cycloaddition
EntryCatalyst ComplexSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1 Cu(OTf)₂ (Achiral Control)DCM25880 (Racemic standard)
2 Cu(OTf)₂ + (S,S)-tBu-BOXDCM258574
3 Cu(OTf)₂ + (S,S)-tBu-BOXTHF-207281
4 Cu(OTf)₂ + (S,S)-Ph-BOX DCM -20 91 96
5 Ni(ClO₄)₂ + (S,S)-Ph-BOXDCM-206545

Experimental Workflows & Protocols

This protocol describes the optimized conditions (Table 1, Entry 4) for the asymmetric synthesis workflow.

Self-Validating System Requirement

To ensure absolute trustworthiness of the analytical data, this protocol mandates the parallel execution of an Achiral Control (Table 1, Entry 1). The product of the achiral run must be analyzed via chiral HPLC first to establish baseline retention times. The assay is only validated when the achiral control displays two distinct peaks of equal area (1:1 ratio).

Workflow S1 Step 1: Catalyst Pre-formation Cu(OTf)2 + (S,S)-Ph-BOX in dry DCM (1h) S2 Step 2: Substrate Addition Add Enamine & Nitrone at -20°C under N2 S1->S2 S3 Step 3: Reaction Monitoring TLC / LC-MS tracking (12-24h) S2->S3 S4 Step 4: Quench & Extraction Sat. NH4Cl quench, EtOAc extraction S3->S4 S5 Step 5: Purification & Analysis Flash Chromatography & Chiral HPLC S4->S5

Figure 2: Standard operating procedure for enantioselective cycloaddition workflow.

Step-by-Step Methodology

Step 1: Catalyst Pre-formation

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂).

  • Add Cu(OTf)₂ (18.1 mg, 0.05 mmol, 10 mol%) and (S,S)-Ph-BOX ligand (18.5 mg, 0.055 mmol, 11 mol%).

  • Inject anhydrous DCM (3.0 mL) via syringe.

  • Stir the suspension at room temperature for 1 hour. Visual Cue: The solution will transition from colorless/pale blue to a deep, clear blue-green, indicating successful complexation.

Step 2: Substrate Addition

  • Cool the catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Dissolve the nitrone (0.5 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL) and add dropwise to the catalyst solution over 5 minutes.

  • Dissolve (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine (97.3 mg, 0.55 mmol, 1.1 equiv) in anhydrous DCM (1.0 mL) and add dropwise.

Step 3: Reaction Monitoring

  • Maintain the reaction at -20 °C.

  • Monitor the consumption of the nitrone via TLC (Eluent: Hexanes/EtOAc 1:1) or LC-MS. Typical reaction time is 14–18 hours.

Step 4: Quench & Extraction

  • Quench the reaction at -20 °C by adding 2.0 mL of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel, dilute with H₂O (10 mL), and extract with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification & Analytical Validation

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes).

  • Isolate the pure chiral isoxazolidine and dry under high vacuum.

  • HPLC Analysis: Dissolve 1 mg of the product in 1 mL of HPLC-grade Isopropanol/Hexane (10:90). Inject 10 µL onto a Chiralpak AD-H column (Flow rate: 1.0 mL/min, UV detection at 254 nm).

  • Validation Check: Compare the chromatogram against the achiral control to calculate the exact enantiomeric excess.

References

  • Synthesis of Pyridines by Carbenoid-Mediated Ring Opening of 2H-Azirines ResearchGate / Angewandte Chemie International Edition[Link]

  • Arylpyridines: A Review from Selective Synthesis to Atropisomerism ResearchGate[Link]

  • C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions Journal of the American Chemical Society[Link]

  • The advent and development of organocatalysis Nature[Link]

Sources

Method

one-pot synthesis procedures using Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Application Note: Advanced One-Pot Synthesis Protocols Utilizing Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- for Fused N-Heterocycles Target Audience: Researchers, synthetic chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced One-Pot Synthesis Protocols Utilizing Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- for Fused N-Heterocycles

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Rationale & Chemical Context

The construction of fused bicyclic N-heterocycles—such as pyrazolo[1,5-a]pyridines and indolizines—is a cornerstone of modern drug discovery due to their prevalence in kinase inhibitors, fluorescent probes, and CNS-active agents[1]. Traditional syntheses of these scaffolds often require harsh conditions, multi-step sequences, and the isolation of unstable intermediates.

This application note details a highly efficient, telescoped one-pot methodology utilizing Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) as a transient or isolable key intermediate[2]. By exploiting the unique push-pull electronic nature of this enamine, chemists can drive rapid intramolecular cyclizations that bypass traditional thermodynamic bottlenecks.

Mechanistic Foundations & Causality

The success of this one-pot procedure relies on the dual reactivity of the enamine intermediate.

  • Enamine Generation: The reaction initiates with the condensation of 2-picoline and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The electron-withdrawing nature of the pyridine ring acidifies the 2-methyl protons, allowing DMF-DMA to act as both an electrophilic formylating agent and a solvent. Heating drives off methanol, shifting the equilibrium entirely toward the enamine (m/z 149.1)[2].

  • Divergent Cyclization:

    • Pyrazolo[1,5-a]pyridines: The pyridine nitrogen undergoes electrophilic N-amination using O-(mesitylsulfonyl)hydroxylamine (MSH). The resulting N-aminopyridinium intermediate features a highly nucleophilic amino group in close proximity to the electrophilic β-carbon of the enamine. Spontaneous cyclization followed by the elimination of dimethylamine provides the thermodynamic driving force for aromatization[3].

    • Indolizines: N-alkylation with an α-halo ketone forms an N-alkylpyridinium salt. Base-mediated deprotonation generates an ylide that attacks the enamine double bond. Subsequent dehydration and elimination of dimethylamine yield the indolizine core.

G A 2-Picoline + DMF-DMA B Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (Key Intermediate) A->B Reflux, 110°C (- MeOH) C Pyrazolo[1,5-a]pyridines B->C MSH, Base N-Amination & Cyclization D Indolizines B->D α-Halo Ketone, Base N-Alkylation & Cyclization

Caption: Divergent one-pot synthetic pathways utilizing the enamine intermediate.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reaction integrity at each critical juncture.

Protocol A: One-Pot Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines

Rationale: MSH is utilized over Hydroxylamine-O-sulfonic acid (HOSA) because its solubility in organic solvents ensures a homogeneous reaction mixture, significantly improving N-amination kinetics[3].

Reagents:

  • 2-Picoline (1.0 equiv, 10 mmol)

  • DMF-DMA (1.5 equiv, 15 mmol)

  • O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv, 12 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Solvent: Dichloromethane (DCM) / Toluene

Step-by-Step Workflow:

  • Enamine Formation: Charge a 50 mL round-bottom flask with 2-picoline and DMF-DMA. Attach a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours.

    • IPC Check: The solution will transition from colorless to deep red. LC-MS should confirm the complete consumption of 2-picoline and the presence of the enamine [M+H]⁺ = 149.1[2].

  • Solvent Exchange: Cool the mixture to room temperature and concentrate under reduced pressure to remove unreacted DMF-DMA and evolved methanol. Redissolve the crude enamine in 20 mL of anhydrous DCM.

  • N-Amination & Cyclization: Cool the solution to 0 °C. Add K₂CO₃, followed by the dropwise addition of a solution of MSH in DCM over 15 minutes.

    • Causality Note: The base neutralizes the mesitylsulfonic acid byproduct, preventing the protonation of the enamine, which would stall the cyclization.

  • Aromatization: Allow the reaction to warm to room temperature and stir for 4 hours.

    • IPC Check: Evolution of dimethylamine gas can be detected using wet indicator paper at the flask vent. TLC (Hexanes/EtOAc 7:3) will reveal a highly fluorescent blue spot under 365 nm UV light, indicating the formation of the fused aromatic system[1].

  • Workup: Quench with water (20 mL), extract with DCM (3 x 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

Mechanism N1 Enamine Intermediate N2 Electrophilic N-Amination N1->N2 N3 N-Aminopyridinium Salt Formation N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Elimination of Dimethylamine N4->N5 N6 Pyrazolo[1,5-a]pyridine N5->N6

Caption: Mechanistic cascade for pyrazolo[1,5-a]pyridine formation from the enamine.

Protocol B: One-Pot Synthesis of 2-Aroylindolizines

Rationale: The use of α-halo ketones directly traps the enamine in a 5-exo-trig cyclization cascade. Triethylamine is used to facilitate the enolization of the intermediate without hydrolyzing the alkyl halide.

Reagents:

  • 2-Picoline (1.0 equiv, 10 mmol)

  • DMF-DMA (1.5 equiv, 15 mmol)

  • 2-Bromoacetophenone (1.1 equiv, 11 mmol)

  • Triethylamine (Et₃N) (2.0 equiv, 20 mmol)

  • Solvent: Toluene

Step-by-Step Workflow:

  • Telescoped Condensation: Form the enamine as described in Protocol A, Step 1. Remove excess DMF-DMA under vacuum and dissolve the residue in 20 mL of Toluene.

  • Alkylation: Add 2-bromoacetophenone at room temperature. Stir for 2 hours to ensure complete formation of the N-phenacylpyridinium bromide salt.

  • Base-Promoted Cyclization: Add Et₃N dropwise. Heat the reaction mixture to 90 °C for 6 hours.

    • Causality Note: Heating is required to overcome the activation energy of the dehydration step following the initial nucleophilic attack of the ylide onto the enamine β-carbon.

  • Workup: Cool to room temperature, wash with brine, extract with EtOAc, and purify via silica gel chromatography to isolate the crystalline indolizine.

Quantitative Data & Process Metrics

The following table summarizes the expected quantitative outcomes and green chemistry metrics for the described one-pot procedures, allowing for rapid comparative analysis.

Metric / ParameterProtocol A (Pyrazolo[1,5-a]pyridines)Protocol B (Indolizines)
Key Intermediate Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-
Cyclization Reagent O-(mesitylsulfonyl)hydroxylamine (MSH)2-Bromoacetophenone
Reaction Time (Total) 16 Hours20 Hours
Optimal Temperature 110 °C (Step 1) 25 °C (Step 2)110 °C (Step 1) 90 °C (Step 2)
Expected Yield 78 - 87%72 - 81%
Primary Byproducts Methanol, Dimethylamine, Mesitylsulfonic acidMethanol, Dimethylamine, Water, HBr
Atom Economy (Est.) ~65% (Due to leaving groups)~70%
Visual IPC Indicator Intense blue fluorescence (365 nm)Green/Yellow fluorescence (365 nm)

References

  • Mennie et al. / Mohan et al. "Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles". ResearchGate. Available at:[Link][3]

  • General Synthetic Perspectives. "Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - Abstract & Perspectives". ResearchGate. Available at:[Link][1]

Sources

Application

Application Notes and Protocols for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- as a Precursor in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of a Pyridyl Enamine Synthon In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. Ethenamine, N,N-dimethyl-2-(2-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Pyridyl Enamine Synthon

In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- emerges as a highly valuable and versatile precursor for this purpose. This molecule, a member of the pyridyl enamine class, functions as a powerful C2-synthon, adept at participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Its utility is rooted in its unique electronic structure. As a "push-pull" olefin, the nitrogen of the dimethylamino group "pushes" electron density into the double bond, rendering the β-carbon strongly nucleophilic. Conversely, protonation or interaction with a Lewis acid can induce an electrophilic character at the same position via an iminium ion intermediate. This dual reactivity allows it to serve as a linchpin in the synthesis of diverse pharmaceutical intermediates, particularly substituted pyridines, pyrimidines, and other fused heterocyclic systems that are prevalent in active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Identity Data for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine

PropertyValueSource(s)
Chemical Name (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamineIUPAC
Molecular Formula C₉H₁₂N₂[1][2]
Molecular Weight 148.21 g/mol [1][2]
Appearance Expected to be a solid or oil (data for 4-isomer is solid)[3]
CAS Number Data not readily available for the 2-pyridinyl isomer.-
Synonyms (E)-N,N-Dimethyl-2-(pyridin-2-yl)vinylamine-

digraph "Reactive_Sites" {
graph [fontname="Arial", fontsize=12, label="Diagram 1: Key Reactive Sites of the Enamine", labelloc=b, labeljust=c, pad="0.2"];
node [shape=plaintext, fontname="Arial", fontsize=12];
rankdir=LR;

structure [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/8Q1qD8E.png"SCALE="TRUE"/>TD><TDVALIGN="MIDDLE"><TABLEBORDER="0"CELLBORDER="1"CELLSPACING="5"BGCOLOR="#F1F3F4"><TR><TDBGCOLOR="#EA4335"FONTCOLOR="#FFFFFF">β-Carbon (Cβ)TD><TD>Strongly Nucleophilic SiteTD>TR><TR><TDBGCOLOR="#4285F4"FONTCOLOR="#FFFFFF">α-Carbon (Cα)TD><TD>Electrophilic Iminium Site (upon activation)TD>TR>TABLE>TD>TR>TABLE>>]; }

Caption: Diagram 1: Key Reactive Sites of the Enamine.

Protocol 1: Synthesis of the Precursor, (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine

Scientific Rationale and Causality

The synthesis of the title enamine relies on the condensation of an activated methyl group with an amide acetal. The methyl group of 2-picoline is sufficiently acidic (pKa ≈ 30 in DMSO) to be deprotonated under thermal conditions in the presence of a suitable reagent. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a source of the dimethylaminomethylene group and a dehydrating agent. The reaction proceeds through an initial addition-elimination mechanism, forming the desired enamine with the loss of two equivalents of methanol. The (E)-isomer is generally the thermodynamic product due to reduced steric hindrance.

Synthesis_Workflow Diagram 2: Synthesis Workflow for the Precursor Start 2-Picoline + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Reaction Heat under Inert Atmosphere (e.g., N2) (Reflux in high-boiling solvent or neat) Start->Reaction Condensation Workup Removal of Volatiles (in vacuo) Reaction->Workup Methanol byproduct removed Purification Purification (Distillation or Column Chromatography) Workup->Purification Product (1E)-N,N-dimethyl-2- (2-pyridinyl)ethenamine Purification->Product

Caption: Diagram 2: Synthesis Workflow for the Precursor.

Step-by-Step Methodology
  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-picoline (1.0 eq.).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq.). The use of a slight excess of DMF-DMA ensures complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on whether a solvent like DMF or xylene is used, or if run neat) for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, remove the volatile components (excess DMF-DMA and methanol byproduct) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or by column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes with 1-2% triethylamine to prevent streaking) to yield the pure enamine.

Table 2: Reagents for Protocol 1

ReagentMW ( g/mol )EquivalentsAmount (for 10g 2-picoline)
2-Picoline93.131.010.0 g (107.4 mmol)
DMF-DMA119.161.519.2 g (161.1 mmol)
Solvent (optional)--e.g., DMF or Xylene (50 mL)

Protocol 2: Application in the Synthesis of a Pyrazolo[1,5-a]pyrimidine Intermediate

Scientific Rationale and Causality

This protocol demonstrates the power of the enamine precursor in constructing fused heterocyclic systems, which are privileged structures in drug discovery. The reaction proceeds via a domino sequence:

  • Aza-Michael Addition: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking the electron-deficient β-carbon of the enamine (which may be activated by the acidic solvent). This is a conjugate addition reaction.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen of the resulting intermediate then attacks the electrophilic carbon of the former enamine's α-position (now part of an iminium or related species).

  • Aromatization: The final step is the elimination of dimethylamine, driven by the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid is an excellent solvent choice as it catalyzes the reaction and is sufficiently high-boiling to facilitate the elimination step.[4]

Mechanism Diagram 3: Reaction Mechanism for Pyrazolo[1,5-a]pyrimidine Synthesis cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_end Final Product Enamine (1E)-N,N-dimethyl-2- (2-pyridinyl)ethenamine Michael_Adduct Aza-Michael Adduct (Intermediate) Enamine->Michael_Adduct 1. Aza-Michael Addition Aminopyrazole 5-Amino-3-methyl-1H-pyrazole Aminopyrazole->Michael_Adduct Cyclized_Intermediate Cyclized Dihydro Intermediate Michael_Adduct->Cyclized_Intermediate 2. Intramolecular Cyclization Product 7-methyl-2-(pyridin-2-yl) pyrazolo[1,5-a]pyrimidine Cyclized_Intermediate->Product 3. Elimination of HN(Me)₂ & Aromatization

Caption: Diagram 3: Reaction Mechanism for Synthesis.

Step-by-Step Methodology
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine (1.0 eq.) and a substituted 5-aminopyrazole (e.g., 5-amino-3-methyl-1H-pyrazole, 1.0 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The precipitated solid product is collected by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Safety, Handling, and Storage

The handling of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine and its precursors requires adherence to strict safety protocols in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes.[5] The compound is an amine and should be treated as corrosive and potentially toxic. Keep away from heat, sparks, and open flames.[6]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[1]

  • First-Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]

Conclusion

(1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine is a potent and versatile chemical building block. Its predictable reactivity, stemming from its enamine structure, provides synthetic chemists with a reliable tool for the construction of nitrogen-containing heterocycles. The protocols detailed herein offer robust and rational methodologies for both the synthesis of the precursor itself and its subsequent application in creating complex molecular architectures relevant to the discovery and development of new pharmaceutical agents. The strategic application of this synthon can significantly streamline synthetic routes, enabling rapid access to novel chemical matter for biological screening.

References

  • Vertex AI Search.
  • TCI Chemicals.
  • GuideChem. Ethenamine,N,N-dimethyl-2-(4-pyridinyl)-, (1E) - GuideChem. Accessed March 31, 2026.
  • Fisher Scientific.
  • ECHEMI.
  • PrepChem.com. Synthesis of 4-(2-dimethylamino-1-ethenyl)pyridine. Accessed March 31, 2026.
  • Sigma-Aldrich. (E)-N,N-Dimethyl-2-(pyridin-4-yl)ethenamine AldrichCPR. Accessed March 31, 2026.
  • MDPI. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
  • NIST. N,N-Dimethyl-2-pyridinamine - the NIST WebBook. Accessed March 31, 2026.
  • Otsuka Chemical Co., Ltd.
  • Sigma-Aldrich. N,N-dimethyl-2-(2-pyridinyl)ethanamine AldrichCPR. Accessed March 31, 2026.
  • CAS Common Chemistry. 2-Benzofuranylmethyl)-N 2 ,N 2 -dimethyl-N 1 -2-pyridinyl-1,2-ethanediamine. Accessed March 31, 2026.
  • PubChem. N,N-Dimethyl-2-(4-nitrophenyl)ethenamine | C10H12N2O2 | CID 12492836. Accessed March 31, 2026.
  • Cheméo. Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Accessed March 31, 2026.
  • Apollo Scientific. N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine. Accessed March 31, 2026.
  • RSC Publishing. Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Accessed March 31, 2026.
  • NIST. 1,2-Ethanediamine, N,N-dimethyl- - the NIST WebBook. Accessed March 31, 2026.
  • PMC. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)
  • Toyama University. Publications (Sugimoto)|薬品製造学研究室 Laboratory of Synthetic and Medicinal Chemistry. Accessed March 31, 2026.
  • PMC. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Accessed March 31, 2026.
  • ChemicalBook. 263359-20-2(Ethenamine, N,N-dimethyl-2-(4-pyridinyl)-, (1E)- (9CI)) Product Description. Accessed March 31, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (1E)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis and optimization of (1E)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-. As Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and optimization of (1E)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is (1E)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)- and what are its potential applications?

(1E)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)- is a substituted enamine, a class of compounds known for their utility as versatile intermediates in organic synthesis.[1][2] Enamines are nitrogen analogs of enols and are highly nucleophilic at the β-carbon, making them valuable for forming new carbon-carbon bonds.[3][4] Their applications include the synthesis of complex heterocyclic compounds, which are often scaffolds for pharmaceuticals and other biologically active molecules.

Q2: What are the general synthetic routes to this compound?

The most common method for synthesizing enamines is the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine, accompanied by the removal of water.[1][2] In the case of (1E)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, the likely precursors are 2-acetylpyridine and N,N-dimethylamine. Alternative routes might involve the palladium-catalyzed amination of vinyl halides or the hydroamination of alkynes.[5]

Q3: What are the key safety precautions when handling enamines and their precursors?

  • Precursors: 2-Acetylpyridine can be irritating to the eyes, skin, and respiratory system. N,N-dimethylamine is a flammable and corrosive gas or liquid with a strong fishy odor. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Enamine Product: Enamines can be sensitive to air and moisture, and some may be toxic. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a cool, dry place.

  • Reagents: Acid catalysts (e.g., p-toluenesulfonic acid) and dehydrating agents (e.g., titanium tetrachloride) are corrosive and require careful handling.

Q4: How can I confirm the identity and purity of my synthesized product?

A combination of spectroscopic techniques is recommended for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and stereochemistry of the enamine. The vinyl protons will have characteristic chemical shifts and coupling constants that can help distinguish between the (E) and (Z) isomers.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=C stretching frequency of the enamine, which is typically in the range of 1650-1600 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Purity Analysis: Purity can be assessed by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

Q5: What is the expected stability of this enamine and how should it be stored?

Enamines are generally susceptible to hydrolysis back to the corresponding carbonyl compound and secondary amine, especially in the presence of acid and water.[3][4] Therefore, it is essential to store (1E)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)- under anhydrous conditions in an inert atmosphere. Refrigeration or freezing can also help to prolong its shelf life.

II. Troubleshooting Guide: Synthesis & Optimization

Problem: Low or No Product Yield

Q1: My reaction is not proceeding to completion. What are the likely causes?

Several factors can hinder the formation of the enamine. Consider the following:

  • Inefficient Water Removal: The formation of an enamine is a reversible equilibrium reaction.[4] To drive the reaction towards the product, water must be continuously removed.

    • Solution: Employ a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene or benzene. Alternatively, use a chemical dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves.[1] For stubborn cases, titanium tetrachloride (TiCl₄) can be a very effective water scavenger, but it must be handled with extreme care.[1]

  • Inadequate Acid Catalysis: While some reactive amines can form enamines without a catalyst, many reactions require an acid catalyst to facilitate both the initial addition of the amine and the subsequent dehydration step.[1]

    • Solution: Add a catalytic amount of a non-nucleophilic acid such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid. The optimal amount of catalyst should be determined empirically.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Solution: Optimize the reaction temperature. Refluxing in a suitable solvent is common. Monitor the reaction progress by TLC, GC, or NMR to determine the optimal reaction time.

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

  • Self-Condensation of 2-Acetylpyridine: Ketones with α-hydrogens can undergo self-condensation (an aldol-type reaction) under acidic or basic conditions.

    • Solution: Add the N,N-dimethylamine to the 2-acetylpyridine before adding the acid catalyst. This favors the formation of the enamine over self-condensation. Using TiCl₄ can also suppress this side reaction.[1]

  • Polymerization: Enamines can be susceptible to polymerization, especially if impurities are present or if the reaction is heated for too long.

    • Solution: Use purified reagents and solvents. Monitor the reaction closely and stop it once the starting material is consumed.

  • N-Alkylation: While less common in enamine synthesis, if alkylating agents are present as impurities, N-alkylation of the starting amine or the product enamine can occur.

    • Solution: Ensure all reagents and solvents are free from alkylating impurities.

Q3: My product is decomposing during workup or purification. How can I improve its stability?

Enamines are notoriously sensitive to hydrolysis.[3]

  • Solution: Anhydrous Workup: All workup procedures must be conducted under strictly anhydrous conditions.

    • After the reaction is complete, cool the mixture and filter off any solid dehydrating agents.

    • Remove the solvent under reduced pressure.

    • If an acid catalyst was used, it may need to be neutralized. A non-aqueous workup could involve washing with a saturated solution of sodium bicarbonate in an organic solvent, followed by drying over anhydrous MgSO₄ or Na₂SO₄.

  • Solution: Purification:

    • Distillation: Distillation under high vacuum is often the preferred method for purifying liquid enamines.

    • Chromatography: If chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) to prevent hydrolysis on the column. Elute with anhydrous solvents.

Problem: Stereoselectivity Issues

Q1: I am obtaining a mixture of (E) and (Z) isomers. How can I improve the selectivity for the (1E)-isomer?

The (E)/(Z) ratio of the resulting enamine is influenced by steric and electronic factors.[3] The (1E)-isomer, where the larger pyridinyl group and the dimethylamino group are on opposite sides of the double bond, is generally expected to be the thermodynamically more stable isomer.

  • Solution: Thermodynamic Control:

    • Longer Reaction Times and Higher Temperatures: Allowing the reaction to equilibrate for a longer period at a higher temperature can favor the formation of the more stable (1E)-isomer.

    • Solvent Choice: The polarity of the solvent can influence the transition state leading to the different isomers. Experiment with a range of solvents from non-polar (e.g., toluene) to more polar aprotic solvents (e.g., acetonitrile).

    • Steric Hindrance: The steric bulk of the amine can influence the stereochemical outcome. While N,N-dimethylamine is relatively small, this is a key consideration in other enamine syntheses.

III. Experimental Protocols

General Protocol for the Synthesis of (1E)-Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-

Materials:

  • 2-Acetylpyridine

  • N,N-Dimethylamine (as a solution in THF or as a condensed gas)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with anhydrous toluene.

  • To the flask, add 2-acetylpyridine (1.0 eq) and anhydrous toluene.

  • Add N,N-dimethylamine (1.2 - 2.0 eq).

  • Add a catalytic amount of p-TsOH (0.01 - 0.05 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the desired enamine.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Checklist

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or catalyst loading.
Reversible reactionUse a Dean-Stark trap or a chemical dehydrating agent.
Impure reagentsPurify starting materials and use anhydrous solvents.
Side Product Formation Self-condensation of ketoneAdd amine before the acid catalyst; consider using TiCl₄.
PolymerizationReduce reaction time; purify reagents.
Product Decomposition Hydrolysis during workupPerform an anhydrous workup; use deactivated silica for chromatography.
Poor Stereoselectivity Kinetic controlIncrease reaction time and temperature to favor the thermodynamic product.

Diagram 1: General Enamine Synthesis Workflow

G start Start: Assemble Reaction reactants Combine 2-Acetylpyridine, N,N-Dimethylamine, Solvent start->reactants catalyst Add Acid Catalyst (e.g., p-TsOH) reactants->catalyst reflux Heat to Reflux with Water Removal (Dean-Stark) catalyst->reflux monitor Monitor Reaction Progress (TLC, GC-MS) reflux->monitor workup Anhydrous Workup monitor->workup Reaction Complete purify Purification (Vacuum Distillation) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end Final Product characterize->end

Caption: A typical workflow for the synthesis of enamines.

Diagram 2: Troubleshooting Logic for Low Yield

G sol_node sol_node start Low Yield Observed check_water Is water being effectively removed? start->check_water check_catalyst Is an acid catalyst present? check_water->check_catalyst Yes sol_water Implement Dean-Stark trap or add dehydrating agent (e.g., MgSO₄, TiCl₄). check_water->sol_water No check_temp_time Are temperature and time optimized? check_catalyst->check_temp_time Yes sol_catalyst Add a catalytic amount of p-TsOH or PPTS. check_catalyst->sol_catalyst No check_reagents Are reagents pure? check_temp_time->check_reagents Yes sol_temp_time Increase temperature or prolong reaction time. Monitor reaction progress. check_temp_time->sol_temp_time No sol_reagents Purify starting materials and use anhydrous solvents. check_reagents->sol_reagents No

Caption: A decision tree for troubleshooting low yield in enamine synthesis.

V. References

  • Enamine - Wikipedia. Available at: [Link]

  • Enamines - Master Organic Chemistry. Available at: [Link]

  • Enamines - Making Molecules. Available at: [Link]

  • Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom - J-Stage. Available at: [Link]

  • Enamine synthesis by amination - Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Welcome to the Heterocyclic Intermediates Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of highly reactive conjugated systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Intermediates Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of highly reactive conjugated systems. Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- is a classic example of a high-value, high-risk intermediate. Typically synthesized via the condensation of 2-picoline and N,N-dimethylformamide dimethyl acetal (DMF-DMA), its purification is notoriously difficult due to extreme hydrolytic and thermal sensitivities[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure maximum recovery and purity of your enamine.

Diagnostic Hub: Quantitative Impurity Profiling

Before selecting a purification route, you must understand the physiochemical properties of your crude mixture. Use this diagnostic table to identify impurities via 1 H NMR and select the appropriate removal strategy.

Component / ImpurityRole in SynthesisBoiling Point (atm) 1 H NMR Diagnostic Shift (CDCl 3​ )Optimal Removal Strategy
(1E)-Enamine Target Product >250 °C ~7.5 ppm (d, J=13.5 Hz, 1H) High-Vac Distillation / Deactivated Chroma.
DMF-DMAReagent102 °C~3.3 ppm (s, 6H, N(CH 3​ ) 2​ )Forecut Distillation / High-Vac Evaporation
2-PicolineStarting Material128 °C~2.5 ppm (s, 3H, CH 3​ )Forecut Distillation
DMFByproduct153 °C~8.0 ppm (s, 1H, CHO)Forecut Distillation
2-PyridineacetaldehydeDegradantN/A (Unstable)~9.8 ppm (t, 1H, CHO)Deactivated Silica Chromatography
Mechanistic Deep-Dive: Why Standard Purification Fails

To successfully purify enamines, you must understand the causality behind their degradation. Standard silica gel possesses acidic silanol (Si-OH) groups on its surface. When handling highly reactive enamines, avoiding these unmasked reactive sites during purification is critical[2]. The silanol groups protonate the electron-rich double bond of the enamine, forming a highly reactive iminium ion. Ambient moisture in the solvent or on the silica then attacks this intermediate, irreversibly cleaving the molecule[3].

EnamineHydrolysis Enamine Ethenamine, N,N-dimethyl- 2-(2-pyridinyl)- Iminium Iminium Ion Intermediate Enamine->Iminium Protonation Acid H+ / H2O (Silica/Moisture) Acid->Iminium Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal H2O Addition Aldehyde 2-Pyridineacetaldehyde (Degradation Product) Hemiaminal->Aldehyde Collapse Amine Dimethylamine (Byproduct) Hemiaminal->Amine Amine Loss

Figure 1: Acid-catalyzed hydrolysis pathway of enamines leading to degradation.

Protocol Vault: Self-Validating Purification Workflows

Based on your scale and purity requirements, select the appropriate workflow below.

PurificationWorkflow Crude Crude Enamine Mixture (Post DMF-DMA Condensation) Decision Purity Requirement & Scale? Crude->Decision Distillation High-Vacuum Distillation (Kugelrohr/Short-Path) Decision->Distillation Large Scale (>5g) Chroma Deactivated Silica/Alumina Chromatography Decision->Chroma Complex Impurities / Small Scale Cryst Low-Temp Crystallization (Anhydrous Hexanes) Decision->Cryst Solid Product / Ultra-High Purity PureDist Pure Liquid/Solid (>95% Purity) Distillation->PureDist PureChroma Pure Enamine (Trace TEA remaining) Chroma->PureChroma PureCryst High Purity Crystals (>98% Purity) Cryst->PureCryst

Figure 2: Decision matrix and workflow for the purification of crude enamines.

Protocol A: High-Vacuum Short-Path Distillation (Preferred Method)

Causality & Logic: Because enamines are hydrolytically sensitive[1], avoiding aqueous workups and silica gel entirely is the safest approach for scale-up. High-vacuum distillation leverages the large boiling point differential between the unreacted starting materials and the conjugated enamine product.

Step-by-Step Methodology:

  • System Preparation: Assemble a short-path distillation apparatus or Kugelrohr oven. Ensure all joints are greased with high-vacuum silicone grease.

    • Self-Validation Check: Pull a vacuum on the empty system. The pressure must drop below 0.5 mmHg before proceeding. If it does not, locate and fix the leak; oxygen ingress at high temperatures will destroy the product.

  • Degassing: Transfer the crude dark-red/yellow oil to the distillation flask. Apply vacuum slowly at room temperature to remove residual volatile solvents (e.g., methanol, unreacted DMF-DMA).

  • Forecut Collection: Heat the flask gently to 50–70 °C under high vacuum (<0.5 mmHg). Collect the forecut in a receiving flask cooled with dry ice/acetone. This fraction contains unreacted 2-picoline and DMF.

  • Main Fraction Isolation: Increase the temperature to 120–140 °C (exact temperature depends on vacuum depth). The (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine will distill as a viscous, bright yellow-to-orange oil that may solidify upon cooling.

  • Storage: Break the vacuum with dry Argon. Store the purified enamine at -20 °C in an amber vial sealed with Parafilm.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Causality & Logic: When distillation is unfeasible due to complex, high-boiling impurities, chromatography is required. Pre-treating the column with Triethylamine (TEA) neutralizes the acidic silanol sites, preventing the protonation step of hydrolysis[3].

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (typically 70:30 to 50:50) and add exactly 3% (v/v) Triethylamine.

  • Column Packing: Slurry standard silica gel (230-400 mesh) in the TEA-spiked eluent. Pour the column and flush with at least 3 column volumes (CV) of the eluent.

    • Self-Validation Check: Test the pH of the eluent exiting the column using wet pH paper; it must read basic (pH > 8), confirming complete deactivation of the silica.

  • Sample Loading: Dissolve the crude enamine in a minimum amount of the TEA-spiked eluent. Do not use neat dichloromethane (DCM), as trace HCl in DCM can initiate degradation. Load the sample onto the column.

  • Elution: Run the column using the TEA-spiked eluent. The enamine typically elutes as a distinct yellow band.

  • Concentration: Combine the product-containing fractions. Evaporate the solvent on a rotary evaporator with the water bath set strictly below 30 °C. To remove residual TEA, co-evaporate twice with anhydrous toluene.

Troubleshooting FAQs

Q: My enamine turned from a bright yellow oil to a dark brown, viscous tar during solvent removal. What happened? A: This is a classic symptom of thermal degradation and oxidation. Enamines are electron-rich and prone to oxidative polymerization if exposed to atmospheric oxygen at elevated temperatures. Causality: The dimethylamino group strongly donates electron density into the vinyl system, making the alpha-carbon highly nucleophilic and susceptible to radical-mediated oxidation. Solution: Always concentrate the crude mixture under high vacuum at water-bath temperatures below 35 °C. Backfill your rotary evaporator with Argon or Nitrogen, not ambient air.

Q: I attempted silica gel chromatography, but my yield was less than 10%, and I isolated a strong aldehyde odor. Why? A: You experienced acid-catalyzed hydrolysis. As detailed in the mechanistic section, standard silica gel contains acidic silanol groups. When the enamine contacts these groups, it is protonated and subsequently cleaved by ambient moisture into 2-pyridineacetaldehyde (which causes the sharp odor) and dimethylamine[1],[3]. Solution: You must use the Triethylamine-Deactivated Chromatography protocol detailed above.

Q: Can I just use the crude enamine directly in the next step without purification? A: In many synthetic pathways (such as cyclizations to form pyrazolo[1,5-a]pyridines), yes. Because the enamine is highly reactive, it is often safer to telescope it directly into the next reaction. However, you must first remove all unreacted DMF-DMA and DMF under high vacuum, as these can interfere with subsequent metal-catalyzed or nucleophilic steps.

Sources

Troubleshooting

preventing hydrolysis of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine

Technical Support Center: Stabilizing (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine Against Hydrolysis Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you are likely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine Against Hydrolysis

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you are likely utilizing (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine as a highly versatile, electron-rich building block for heterocyclic synthesis or late-stage functionalization. However, enamines are notoriously susceptible to hydrolysis, reverting to their parent carbonyl and amine components.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the structural integrity of your enamine throughout synthesis, isolation, and storage.

Part 1: Mechanistic Insights (The "Why")

Q: Why is (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine so exceptionally sensitive to atmospheric moisture? A: The sensitivity is a dual function of enamine electronics and the specific 2-pyridyl moiety. Enamines are powerful π -donors; the nitrogen lone pair delocalizes into the carbon-carbon double bond, making the β -carbon highly nucleophilic[1]. When exposed to even trace amounts of water or mild acid, the β -carbon is rapidly protonated to form a highly electrophilic iminium ion[2].

In this specific molecule, the 2-pyridyl group introduces a secondary vulnerability. The pyridine nitrogen is basic and highly capable of hydrogen-bonding with atmospheric moisture, effectively acting as a localized "water trap" that shuttles moisture directly to the sensitive enamine core. Once water attacks the iminium ion, an unstable tetrahedral hemiaminal intermediate forms, which collapses to expel dimethylamine and yield 2-pyridylacetaldehyde[2].

EnamineHydrolysis A Enamine Core (Nucleophilic) B Iminium Ion (Electrophilic) A->B + H+ (Trace Acid) C Tetrahedral Hemiaminal (Unstable) B->C + H2O D 2-Pyridylacetaldehyde + Dimethylamine C->D Cleavage

Mechanistic pathway of enamine hydrolysis via iminium and hemiaminal intermediates.

Part 2: Synthesis & Isolation Troubleshooting

Q: My synthesis yields low conversion, and NMR shows mostly starting materials. How do I drive the reaction to completion? A: Enamine formation is an equilibrium process. The rate-determining step is the elimination of water to form the C=N bond[1]. If the water produced during the condensation of 2-pyridylacetaldehyde and dimethylamine is not rigorously removed, it will immediately hydrolyze your product[3]. You must physically or chemically trap the water.

Table 1: Drying Agent Selection for Enamine Synthesis

Method / AgentEfficiencyCausality & Best Use Case
4Å Molecular Sieves ExcellentPores (4Å) perfectly trap water (2.8Å) while excluding larger organics. Ideal for room-temperature synthesis[3].
Dean-Stark (Toluene) ExcellentAzeotropic removal of water. Best for thermally stable precursors, driving equilibrium via Le Chatelier's principle[3].
MgSO₄ (Anhydrous) ModerateForms hydrates slowly. Often insufficient for highly sensitive enamines; leaves trace water behind.
TiCl₄ Very HighActs as both a Lewis acid catalyst and a harsh dehydrating agent. Can cause side reactions with the pyridine ring.

Q: Can I purify this enamine using standard silica gel column chromatography? A: Absolutely not. Standard silica gel is fundamentally incompatible with this molecule. Silica is inherently acidic (pKa ~ 4.5-5.0) and heavily hydrated. Passing your enamine through silica will catalyze immediate hydrolysis[1].

Self-Validating Isolation Protocol (Anhydrous & Anaerobic): To successfully isolate (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine, follow this step-by-step methodology:

  • Preparation: Flame-dry all glassware under vacuum and backfill with ultra-pure Argon.

  • Filtration: If using molecular sieves, filter the crude reaction mixture through a pad of oven-dried Celite inside a glovebox or using strict Schlenk line techniques.

  • Concentration: Remove the reaction solvent (e.g., toluene or THF) in vacuo using a rotary evaporator flushed with Argon. Maintain the water bath below 30°C to prevent thermal degradation of the enamine.

  • Purification: Bypass chromatography entirely. Purify the crude oil via Kugelrohr distillation under high vacuum (e.g., 0.1 Torr). The enamine will distill over as a pale yellow oil, leaving polar impurities behind.

  • Validation: Take an aliquot for ¹H-NMR using strictly anhydrous, acid-free CDCl₃ (filtered over basic alumina prior to use). Look for the characteristic alkene protons (typically doublets around 4.5 - 6.5 ppm depending on stereochemistry) and the absence of the aldehyde peak (~9.5-10 ppm).

IsolationWorkflow N1 Crude Reaction Mixture (Over 4Å Sieves) N2 Filter through Dry Celite (Argon Atmosphere) N1->N2 N3 Concentrate in vacuo (Cold Bath, <30°C) N2->N3 N4 Kugelrohr Distillation (High Vacuum, 0.1 Torr) N3->N4 N5 Store over K2CO3 (-20°C, Argon) N4->N5

Anaerobic and anhydrous isolation workflow for water-sensitive enamines.

Part 3: Storage & Handling FAQs

Q: Even when stored in a sealed vial, my enamine degrades over a few weeks. What is the optimal storage protocol? A: Standard sealed vials still contain atmospheric headspace (which holds moisture) and the glass itself can have slightly acidic silanol groups on the surface.

  • The Fix: Store the neat enamine (or a concentrated stock solution in anhydrous THF) in an amber ampoule or a tightly sealed Schlenk flask under a positive pressure of Argon.

  • The Causality: Add 2-3 pellets of anhydrous Potassium Carbonate (K₂CO₃) directly into the storage vessel. Enamines are stable to base. The K₂CO₃ serves a dual purpose: it acts as a desiccant to scavenge any trace water that permeates the seal, and it neutralizes any trace acids that might initiate the hydrolysis cascade. Store at -20°C.

Q: When setting up a downstream reaction (like a Michael addition), my enamine seems to die as soon as I add the solvent. Why? A: Your reaction solvent is likely wet. Even "anhydrous" solvents from commercial bottles absorb water rapidly once pierced.

  • The Fix: Always use solvents dispensed from a solvent purification system (SPS) or freshly distilled over sodium/benzophenone. Furthermore, ensure your electrophile (the Michael acceptor) is rigorously dried. If your downstream reaction permits, run it in the presence of activated 4Å molecular sieves to continuously scavenge any adventitious moisture introduced during reagent addition.

References

  • Master Organic Chemistry. Enamines: Synthesis, Properties, and Reactivity. Available at:[Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting E/Z Isomerization in Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-

Welcome to the Technical Support Center for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)- (CAS: 137475-72-0 / 174620-95-2). This compound is a classic "push-pull" enamine. Researchers utilizing this intermediate in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)- (CAS: 137475-72-0 / 174620-95-2). This compound is a classic "push-pull" enamine. Researchers utilizing this intermediate in drug development or complex synthesis frequently encounter stereochemical ambiguity, peak broadening in NMR, and mixed downstream reaction products.

This guide provides authoritative, causality-driven troubleshooting strategies to help you control and characterize the E/Z isomerization of this compound.

The Causality of Isomerization: Mechanistic Grounding

To troubleshoot this compound, you must first understand why it isomerizes so readily. Ethenamine, N,N-dimethyl-2-(2-pyridinyl)- features an electron-donating N,N -dimethyl group (the "push") and an electron-withdrawing 2-pyridinyl group (the "pull") across the vinylic system.

This electronic communication delocalizes the nitrogen lone pair into the π -system, creating a resonance structure where the C=C double bond acquires significant single-bond character. This zwitterionic transition state drastically lowers the rotational barrier (often to 10–15 kcal/mol), allowing facile E/Z isomerization at room temperature [1].

Mechanism E_Isomer (E)-Enamine (Neutral Ground State) Zwitterion Zwitterionic Transition State (C-C Single Bond) Stabilized by Polar Solvents E_Isomer->Zwitterion Push-Pull Delocalization Zwitterion->E_Isomer Bond Rotation Z_Isomer (Z)-Enamine (Neutral Ground State) Zwitterion->Z_Isomer Bond Rotation Z_Isomer->Zwitterion Push-Pull Delocalization

Caption: Mechanistic pathway of E/Z isomerization via a zwitterionic transition state.

Troubleshooting FAQs

Q: Why do I observe two distinct sets of peaks or severe line broadening in my 1 H NMR spectra? A: At room temperature, the rate of rotation around the C=C bond is often comparable to the NMR timescale. If the exchange is fast, you will see a single, time-averaged set of broadened peaks. If the exchange is slightly slower, you will observe two distinct sets of peaks representing the thermodynamic equilibrium of the E and Z isomers. This is a fundamental property of push-pull enamines, not an indication of sample impurity [2].

Q: How does my choice of solvent affect the E/Z ratio and the rate of isomerization? A: Solvent polarity dictates both the kinetics and thermodynamics of the system. Polar solvents (e.g., DMSO, Methanol) stabilize the charge-separated zwitterionic transition state, which lowers the rotational barrier and increases the exchange rate. Furthermore, polar solvents thermodynamically favor the isomer with the higher dipole moment (typically the Z-isomer in this specific scaffold). Non-polar solvents (e.g., Benzene, Toluene) destabilize the transition state, slowing the isomerization.

Q: My downstream cycloaddition is yielding a mixture of diastereomers. How can I prevent the enamine from isomerizing during the reaction? A: Isomerization under reaction conditions is common due to the low rotational barrier. To achieve stereocontrol, you must either operate under kinetic control at cryogenic temperatures (e.g., -78 °C) or utilize a Lewis acid to form a rigid chelate between the 2-pyridinyl nitrogen and the enamine system, effectively "locking" the geometry prior to electrophilic attack [3].

Quantitative Data: Solvent Effects on Isomerization

The table below summarizes the causal relationship between solvent polarity, the rotational energy barrier ( ΔG‡ ), and the resulting physical behavior of push-pull enamines at standard temperature (298 K).

SolventDielectric Constant ( ε )Approx. Rotational Barrier ( ΔG‡ )Predominant Isomer at EquilibriumNMR Exchange Rate (298 K)
Benzene- d6​ 2.28~14.5 kcal/mol(E)-Isomer favoredSlow (Distinct peaks)
Chloroform- d 4.81~13.2 kcal/molMixed (E/Z)Moderate (Broadened peaks)
Methanol- d4​ 32.7~11.0 kcal/mol(Z)-Isomer favoredFast (Coalescing peaks)
DMSO- d6​ 46.8~10.5 kcal/mol(Z)-Isomer highly favoredVery Fast (Time-averaged)

Experimental Workflows & Protocols

Depending on whether your goal is analytical characterization or synthetic application, your troubleshooting path will diverge.

Workflow Start Issue: Mixed E/Z Isomers Detected Goal Select Experimental Goal Start->Goal NMR NMR Structural Characterization Goal->NMR Synthesis Stereoselective Downstream Synthesis Goal->Synthesis NMR_Action1 Use Non-Polar Solvent (e.g., Toluene-d8) NMR->NMR_Action1 NMR_Action2 Perform VT-NMR (Cool to 233 K) NMR->NMR_Action2 Synth_Action1 Lower Reaction Temp (-78 °C) Synthesis->Synth_Action1 Synth_Action2 Add Lewis Acid (ZnCl2) for Chelation Control Synthesis->Synth_Action2

Caption: Decision matrix for troubleshooting E/Z isomerization in analytical and synthetic workflows.

Protocol A: Variable-Temperature (VT) NMR for Kinetic Barrier Determination

This protocol is a self-validating system: by calculating the free energy of activation ( ΔG‡ ) at the coalescence temperature, you mathematically prove that the peak broadening is due to conformational exchange and not sample degradation.

  • Sample Preparation: Dissolve 15 mg of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)- in 0.6 mL of anhydrous Toluene- d8​ . (A non-polar solvent is chosen to maximize the rotational barrier, making the "frozen" state easier to reach).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Identify the vinylic protons (typically between 4.5–6.5 ppm) and note their line widths.

  • Cooling Cycle: Lower the probe temperature in 10 K increments. Allow exactly 5 minutes of thermal equilibration time at each step before acquiring the next spectrum.

  • Identify Coalescence ( Tc​ ): Continue cooling until the broad vinylic signals separate into two distinct, sharp doublets (representing the E and Z isomers). Note the exact temperature where the two peaks merge into a single flat peak; this is the coalescence temperature ( Tc​ ).

  • Self-Validation (Data Processing): Use the Eyring equation to calculate ΔG‡ :

    ΔG‡=4.58×Tc​×[10.32+log(Tc​/kc​)]

    (where kc​=2​π⋅Δν​ and Δν is the peak separation in Hz at the slow-exchange limit). If your calculated ΔG‡ is between 10–15 kcal/mol, you have successfully validated the push-pull isomerization mechanism.

Protocol B: Lewis Acid-Mediated Geometric Locking for Synthesis

This protocol utilizes the bidentate nature of the 2-pyridinyl and enamine nitrogens to form a rigid metallocycle, locking the enamine into a single reactive conformation.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the enamine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to ensure thermal equilibrium.

  • Chelation (The "Lock"): Dropwise, add 1.1 equivalents of a mild, thiophilic Lewis acid such as Zinc Triflate ( Zn(OTf)2​ ) or Zinc Chloride ( ZnCl2​ ) as a solution in ether. The Zinc cation coordinates to both the pyridyl nitrogen and the enamine nitrogen, locking the molecule into the (Z)-conformation.

  • Self-Validation Aliquot: Before adding your main electrophile, withdraw a 0.1 mL pilot aliquot and quench it rapidly with D2​O . Analyze the crude pilot via NMR; >95% stereospecific deuterium incorporation at the β -carbon validates that the geometry was successfully locked.

  • Reaction: Proceed with the addition of your target electrophile to the main flask.

References

  • Title: The isomers and conformers of some push-pull enamines studied by vibrational and NMR spectroscopy and by ab initio calculations Source: Journal of Molecular Structure, 2005 URL: [Link]

  • Title: Push–Pull Enamines: a New Type of Ring–Ring Tautomerism in Cyclobutane Derivatives and the Dramatic Effect of the Trihalomethyl Group on the Reaction Pathway Source: Tetrahedron Letters, 2011 URL: [Link]

  • Title: Deracemization through photochemical E/Z isomerization of enamines Source: Science, 2022 URL: [Link]

Troubleshooting

Technical Support Center: Stability and Storage Troubleshooting for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific stability challenges associated with Ethenamine, N,N-dimethyl-2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific stability challenges associated with Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0)[1].

This guide is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven methodologies to maintain the structural integrity of this highly reactive enamine intermediate.

Executive Summary & Chemical Vulnerability Profile

To effectively stabilize a compound, we must first understand the causality of its degradation. Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- is an electron-rich enamine conjugated with a pyridine ring.

Because the nitrogen lone pair donates electron density into the π -system, the β -carbon (adjacent to the pyridine ring) becomes highly nucleophilic[2]. This intrinsic resonance structure makes the molecule highly susceptible to electrophilic attack by protons (moisture), oxidative cleavage by molecular oxygen, and photon-induced structural changes[3]. Stabilizing this compound requires a holistic approach that simultaneously blocks all three degradation pathways.

Mechanistic Troubleshooting FAQs

Q1: My sample has developed a strong, fishy amine odor, and my 1H-NMR shows a new sharp singlet at ~9.7 ppm. What went wrong during storage? A: Your sample has undergone hydrolytic degradation due to moisture exposure. Enamines are highly sensitive to water and will hydrolyze to form an aldehyde and a secondary amine[4]. In your case, the compound has cleaved into 2-pyridylacetaldehyde (causing the 9.7 ppm NMR peak) and dimethylamine (causing the fishy odor). Mechanistic Causality: This degradation follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[5]. Trace moisture provides protons that attack the nucleophilic β -carbon, forming an iminium ion. Water then attacks the α -carbon, forming a transient hemiaminal intermediate that rapidly collapses to release dimethylamine[5]. Resolution: You must transition to strict anhydrous handling. Ensure all solvents are dried over molecular sieves and handle the compound exclusively in a glovebox or via Schlenk line techniques.

Q2: The purity of my sample dropped significantly after leaving it on the benchtop for a few days. It changed from a pale yellow solid/oil to a dark brown, viscous mixture. Why? A: This indicates oxidative degradation coupled with thermal polymerization. The electron-rich double bond of the enamine is highly susceptible to oxidation by atmospheric oxygen. This forms unstable peroxides that cleave the double bond into N-oxides or amides. Resolution: Backfill all storage vials with high-purity Argon or Nitrogen. Store the compound at -20°C to suppress the kinetic energy required for thermal degradation pathways.

Q3: I stored the compound in a clear glass vial inside a dry desiccator, but I am now seeing a mixture of isomers in my NMR (a new set of alkene doublets). How did the (Z)-isomer form without heat or moisture? A: Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- is a known photosensitive compound[3]. Exposure to ambient laboratory lighting (UV/Vis photons) provides the exact activation energy necessary to temporarily break the π -bond, allowing free rotation around the carbon-carbon bond and subsequent relaxation into the thermodynamically competitive (1Z)-isomer. Resolution: Store the compound exclusively in amber glass vials. If amber vials are unavailable, wrap clear vials completely in aluminum foil to block photon-induced isomerization.

Quantitative Data: Degradation Kinetics Summary

The following table synthesizes the expected degradation rates of the enamine under various storage conditions, demonstrating the critical need for rigorous environmental control.

Storage ConditionAtmosphereLight ExposureTemperatureEst. Purity (Day 30)Primary Degradant(s)
Ambient BenchtopAir (Ambient RH)Ambient Lab Light25°C< 40%2-Pyridylacetaldehyde, (Z)-Isomer
Desiccator (Clear Vial)Dry AirAmbient Lab Light25°C~ 75%(Z)-Isomer, Oxidation products
Sealed Amber VialArgonDark4°C~ 95%Trace Hydrolysis
Sealed Amber Vial Argon Dark -20°C > 99% None (Optimal Condition)

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To ensure reproducibility, we recommend the following self-validating workflow for handling and storing this enamine.

Step 1: Preparation of Materials Bake amber glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours to remove surface moisture. Cool them inside a vacuum desiccator.

Step 2: Inert Atmosphere Transfer Transfer the bulk compound and the dried vials into a glovebox maintained under a strict Argon atmosphere (<1 ppm O 2​ , <1 ppm H 2​ O).

Step 3: Aliquoting Divide the bulk compound into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated opening of a bulk vial introduce micro-doses of oxygen and moisture, which cumulatively destroy the enamine over time.

Step 4: Sealing and Secondary Containment Seal the vials tightly with the PTFE-lined caps. Wrap the cap junction tightly with Parafilm. Place the aliquots inside a secondary container (e.g., a sealed Mylar bag containing a Drierite desiccant pouch).

Step 5: Long-Term Storage Transfer the secondary container to a -20°C or -80°C freezer.

Step 6: Quality Control Validation (Self-Validating System) Before using a stored aliquot in a critical synthesis, dissolve a 1 mg micro-sample in anhydrous CDCl 3​ . Perform a rapid 1 H-NMR scan. The storage protocol is validated if the spectrum shows clean doublets for the (1E) alkene protons and an absolute absence of a singlet at ~9.7 ppm (aldehyde) or a sharp singlet at ~2.2 ppm (free dimethylamine). If degradants are detected, the storage seal was compromised, and the aliquot must be discarded.

Mechanistic & Workflow Visualizations

DegradationPathways Target (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine H2O Moisture (H2O / H+) Target->H2O O2 Oxygen (O2) Target->O2 Light Photons (hν) Target->Light HydrolysisProd 2-Pyridylacetaldehyde + Dimethylamine H2O->HydrolysisProd Hydrolysis (PADPED Mechanism) OxidationProd Cleavage Products (N-Oxides / Amides) O2->OxidationProd Oxidation IsomerProd (1Z)-Isomer Light->IsomerProd Photoisomerization PrevH2O Anhydrous Storage (Desiccators) PrevH2O->H2O Blocks PrevO2 Inert Atmosphere (Argon/N2) PrevO2->O2 Blocks PrevLight Amber Vials (Dark Storage) PrevLight->Light Blocks

Mechanistic degradation pathways of the enamine and corresponding preventive storage conditions.

StorageWorkflow Start Receive Compound Glovebox Transfer to Glovebox (Ar/N2) Start->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Crit1 Critical: <1 ppm H2O/O2 Glovebox->Crit1 Sealing Seal with PTFE Septa Aliquoting->Sealing Crit2 Critical: Block UV/Vis Aliquoting->Crit2 Storage Store at -20°C in Desiccator Sealing->Storage

Step-by-step workflow for the aliquoting and long-term inert storage of sensitive enamines.

References[1] Title: Etenamina, N, N-dimetil-2- (2-piridinil) -, (1E) - (9CI) CAS 137475-72-0 | Source: GuideChem | URL:https://www.guidechem.com/[3]Title: CAS: 137475-72-0 | Dimethyl[(E)-2-(pyridin-2-yl)ethenyl]amine | Source: CymitQuimica | URL:https://cymitquimica.com/[4]Title: Imine and Enamine Hydrolysis Mechanism | Source: Chemistry Steps | URL:https://www.chemistrysteps.com/imine-and-enamine-hydrolysis-mechanism/[5]Title: Enamines - Formation, Properties, Reactions, and Mechanisms | Source: Master Organic Chemistry | URL:https://www.masterorganicchemistry.com/2010/05/24/enamines-formation-properties-reactions-and-mechanisms/[2]Title: Enamine | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Enamine

Sources

Optimization

Technical Support Center: Solvent Optimization for Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- Reactions

Welcome to the technical support center for reactions involving Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization for reactions utilizing this versatile enamine synthon. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust troubleshooting strategies.

Introduction to Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-, a substituted enamine, is a valuable intermediate in organic synthesis. Its unique electronic structure, featuring a push-pull system with the electron-donating dimethylamino group and the electron-withdrawing pyridinyl ring, imparts distinct reactivity.[1] This makes it a key building block for the synthesis of various heterocyclic compounds, including substituted pyridines, which are prevalent scaffolds in pharmaceuticals.[1][2][3]

The success of reactions involving this enamine, such as alkylations, acylations, and cycloadditions, is highly dependent on the reaction conditions, with the choice of solvent playing a pivotal role. Solvent polarity, proticity, and coordinating ability can significantly influence reaction rates, yields, and selectivity by affecting the stability of reactants, intermediates, and transition states.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-?

This enamine is primarily used as a nucleophile in various C-C and C-N bond-forming reactions. Common applications include:

  • Alkylation and Acylation: As a nucleophile, it reacts with alkyl halides and acylating agents. The choice of solvent and base is critical to control the regioselectivity (C- vs. N-acylation).[5]

  • Michael Additions: It can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.[5][6]

  • Cycloaddition Reactions: It serves as a three-carbon synthon in formal (3+3) cycloadditions with unsaturated aldehydes and ketones to synthesize substituted pyridines.[2]

  • Synthesis of Heterocycles: It is a versatile precursor for a variety of heterocyclic systems through reactions with different electrophiles and subsequent cyclization.[1]

Q2: Why is solvent selection so critical for reactions with this enamine?

Solvents can profoundly impact enamine reactions in several ways:

  • Stability and Tautomerism: The stability of the enamine and its potential tautomeric equilibrium with an imine can be influenced by the solvent.[4][7][8] Polar solvents can promote the formation and stability of enamines.[4]

  • Reactivity: The nucleophilicity of the enamine can be modulated by the solvent. Polar aprotic solvents, which do not strongly solvate the nucleophile, can enhance its reactivity.

  • Reaction Pathway: The solvent can influence the reaction mechanism. For instance, in some organocatalyzed reactions, the pathway can switch between an enamine-mediated and an enol-mediated mechanism depending on the water content and solvent polarity.[9]

  • Solubility: Ensuring all reactants are in the same phase is crucial for the reaction to proceed efficiently.

Q3: My enamine appears to be decomposing during the reaction or purification. What can I do?

Enamines can be sensitive to acidic conditions and may hydrolyze back to the corresponding ketone or aldehyde and secondary amine, especially in the presence of water.[5][10] If you observe decomposition:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent exposure to atmospheric moisture.[11]

  • Purification Method: Avoid acidic silica gel for column chromatography, as it can cause decomposition.[5] Consider using basic alumina or neutralized silica gel (by adding a small amount of a volatile base like triethylamine to the eluent).[5] Alternative purification methods like crystallization or distillation should also be considered.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frequent challenge. A systematic approach is essential to identify the root cause.

Causality and Explanation

Low yields can stem from several factors, including poor reactivity of the starting materials, unfavorable reaction equilibrium, or decomposition of the product. The solvent plays a crucial role in mitigating these issues by influencing reactant solubility, stabilizing key intermediates, and driving the reaction forward.

Troubleshooting Workflow

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Purity Verify Starting Material Purity & Stoichiometry Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If materials are pure Solvent_Screen Perform Solvent Screening Optimize_Conditions->Solvent_Screen Base_Screen Evaluate Base (if applicable) Solvent_Screen->Base_Screen Workup Review Workup & Purification Base_Screen->Workup Success Improved Yield Workup->Success

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol for Solvent Screening
  • Initial Assessment: Begin by evaluating the properties of the solvents used in similar literature preparations. Consider polarity, proticity, and boiling point.

  • Small-Scale Parallel Screening: Set up a series of small-scale reactions in parallel using a diverse range of solvents. Monitor the reactions by a suitable analytical technique like TLC, LC-MS, or ¹H NMR.

  • Solvent Selection: Choose solvents from different classes:

    • Aprotic Polar: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Aprotic Nonpolar: Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)

    • Protic: Ethanol, Methanol (use with caution due to potential side reactions)

  • Analysis: After a set reaction time, analyze a small aliquot from each reaction to determine the extent of conversion and the formation of any side products.

  • Optimization: Based on the screening results, select the most promising solvent(s) and proceed with further optimization of other reaction parameters like temperature and concentration.

SolventDielectric Constant (ε)TypePotential Impact on Enamine Reactions
Acetonitrile (MeCN)37.5Polar AproticGenerally a good choice, promotes solubility and can enhance reactivity.[2]
Dichloromethane (DCM)9.1Polar AproticCommon solvent, but its lower polarity might be less effective for stabilizing charged intermediates.[5][12]
Tetrahydrofuran (THF)7.5AproticOften used, especially for reactions involving organometallic reagents.[5]
Toluene2.4Nonpolar AproticUseful for reactions requiring higher temperatures and a non-coordinating environment.
Dimethylformamide (DMF)36.7Polar AproticHigh boiling point and good solvating power, but can be difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticStrong solvating power, can accelerate reactions but may also promote side reactions.[4]
Issue 2: Formation of Side Products and Poor Regioselectivity

The formation of unintended products or a mixture of regioisomers can complicate purification and reduce the yield of the desired compound.

Causality and Explanation

Side product formation often arises from the ambident nucleophilic nature of the enamine, which can react at either the α-carbon or the nitrogen atom.[1] Poor regioselectivity in reactions like alkylation can lead to a mixture of C-alkylated and N-alkylated products. The solvent can influence this selectivity by differentially solvating the transition states leading to the different products.

Troubleshooting Workflow

Side_Product_Troubleshooting Start Side Product Formation / Poor Regioselectivity Identify_Side_Products Identify Side Products (e.g., by LC-MS, NMR) Start->Identify_Side_Products Hypothesize_Mechanism Hypothesize Formation Mechanism Identify_Side_Products->Hypothesize_Mechanism Modify_Conditions Modify Reaction Conditions to Disfavor Side Reaction Hypothesize_Mechanism->Modify_Conditions Solvent_Effect Investigate Solvent Effects on Selectivity Modify_Conditions->Solvent_Effect Temp_Control Adjust Temperature (Kinetic vs. Thermodynamic Control) Modify_Conditions->Temp_Control Base_Choice Re-evaluate Base Choice Modify_Conditions->Base_Choice Success Improved Selectivity Solvent_Effect->Success Temp_Control->Success Base_Choice->Success

Caption: Decision tree for addressing side product formation.

Strategies for Improving Selectivity
  • Solvent Polarity: In some cases, less polar solvents may favor C-alkylation over N-alkylation by promoting aggregation or specific reactant conformations.

  • Temperature Control: Running the reaction at lower temperatures often favors the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[5]

  • Choice of Base: For reactions requiring a base, its strength and steric bulk can significantly impact selectivity. A sterically hindered base might favor reaction at the less hindered site.[5]

Issue 3: Slow or Incomplete Reaction

A sluggish reaction that fails to reach completion can be a sign of insufficient activation or an energy barrier that is too high under the current conditions.

Causality and Explanation

The rate of a chemical reaction is dependent on the frequency and energy of molecular collisions. The solvent can influence this by:

  • Solvating the Transition State: Polar solvents can stabilize polar or charged transition states, thereby lowering the activation energy and accelerating the reaction.

  • Affecting Reactant Conformation: The solvent can influence the conformation of the reactants, which may be important for achieving the correct geometry for the reaction to occur.

Experimental Protocol for Kinetic Monitoring
  • Set up the Reaction: Prepare the reaction mixture in the chosen solvent.

  • Sampling: At regular time intervals, withdraw a small, measured aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by rapid cooling or by adding a quenching agent.

  • Analysis: Analyze the quenched samples by a quantitative method (e.g., HPLC, GC, or ¹H NMR with an internal standard) to determine the concentration of reactants and products over time.

  • Data Interpretation: Plot the concentration of the product versus time to obtain a reaction profile. Comparing the profiles for reactions run in different solvents will reveal the impact of the solvent on the reaction rate.

Conclusion

The successful application of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- in organic synthesis is intricately linked to the careful selection and optimization of the reaction solvent. By understanding the fundamental principles of how solvents influence enamine stability, reactivity, and reaction pathways, researchers can effectively troubleshoot common experimental issues. A systematic approach to solvent screening and optimization, as outlined in this guide, is crucial for achieving high yields, selectivity, and reproducibility in your synthetic endeavors.

References

  • Gao, Y., et al. (2018). Bond Energies of Enamines. PMC - NIH. Retrieved from [Link]

  • T-M.I. USMAN, et al. (2012). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. 11th International Symposium on Process Systems Engineering. Retrieved from [Link]

  • Bio, M. M., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Vilarrasa, J., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Computer Aided Chemical Engineering. Retrieved from [Link]

  • Cysewska, K., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Retrieved from [Link]

  • Bertuzzi, G., et al. (2017). Nucleophilic Dearomatization of Pyridines under Enamine Catalysis: Regio-, Diastereo-, and Enantioselective Addition of Aldehydes to Activated N-Alkylpyridinium Salts. Organic Letters. Retrieved from [Link]

  • Hessen, E. T., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help! Retrieved from [Link]

  • Wang, D., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications. Retrieved from [Link]

  • Veguillas, M., et al. (2023). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. Retrieved from [Link]

  • Trepo, C., et al. (2024). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Retrieved from [Link]

  • Gholipour, M. R., et al. (2016). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances. Retrieved from [Link]

  • Tilyabaev, K. Z., et al. (2014). 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine. ResearchGate. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. Retrieved from [Link]

  • Ashenhurst, J. (2010). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2024). Interlayer Immobilization of L-Proline in Mg–Al Layered Double Hydroxides for Efficient and Selective Aldol Condensation of Furfural with Ketones Under Mild Conditions. Catalysts. Retrieved from [Link]

  • Chen, J., et al. (2024). Synthesis of Pyridin-2(1H)-imines via the Transformation of Conjugated Ynones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sammakia, T., et al. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]

  • Sbardella, G., et al. (2022). Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. ChemMedChem. Retrieved from [Link]

  • Hessen, E. T., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. Retrieved from [Link]

  • CAS. (n.d.). 2-Benzofuranylmethyl)-N 2 ,N 2 -dimethyl-N 1 -2-pyridinyl-1,2-ethanediamine. Retrieved from [Link]

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when working with Ethenamine, N,N-dimethyl-2-(2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when working with Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- and its derivatives.

These compounds—often generated via the anti-Markovnikov hydroamination of 2-vinylpyridine[1]—are highly valuable precursors in drug development. However, the (1E) geometry forces the bulky N,N -dimethylamino group into a rigid conformation relative to the coordinating 2-pyridyl ring. This creates a severe steric hydration sphere that physically blocks transition metal catalysts during downstream functionalizations, such as asymmetric hydrogenation or cross-coupling.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric limitations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine exhibit such low reactivity in standard transition-metal catalyzed hydrogenations? The Causality: The low reactivity is a direct consequence of steric clash at the metal center. For a transition metal (e.g., Ir or Rh) to reduce the alkene, the substrate must undergo coplanar coordination followed by migratory insertion. The bulky N,N -dimethyl group physically occludes the metal's chiral pocket, drastically increasing the activation energy barrier and shifting the thermodynamic equilibrium away from the metal-substrate complex[1][2].

Q2: How do we modify the catalytic system to accommodate the N,N -dimethyl bulk? The Causality: You must expand the catalyst's "chiral pocket." Standard rigid ligands like BINAP restrict the coordination sphere. By switching to ligands with a wider bite angle and a more flexible chiral environment—such as (S,S)

f -Binaphane—the catalyst can accommodate the bulky enamine without severe steric repulsion, restoring both conversion rates and enantioselectivity[2].

Q3: What role does the solvent play in mitigating this steric strain? The Causality: Solvent choice dictates the substrate's conformational flexibility. Using a protic solvent mixture (e.g., MeOH/CH2​Cl2​ ) facilitates hydrogen bonding with the 2-pyridyl nitrogen. This interaction stabilizes the reactive enamine conformation and accelerates the proton-transfer step following hydride insertion, effectively driving the reaction forward despite the steric bulk[2][3].

Q4: Can we bypass coordination chemistry entirely for functionalization? The Causality: Yes. If migratory insertion is impossible due to steric constraints, you can switch to a single-electron transfer (SET) paradigm. Photoredox catalysis can oxidize the enamine to an α -amino radical. Because radicals react via open transition states rather than tight coordination spheres, this approach completely bypasses the steric hindrance associated with metal binding[4].

Part 2: Visualizing the Solutions

Workflow 1: Overcoming Steric Clash in Hydrogenation

The following logic tree dictates the optimization path when standard hydrogenation fails due to the N,N -dimethyl bulk.

G A Hindered Enamine (N,N-dimethyl-2-pyridinyl) B Steric Clash at Metal (Low Conversion) A->B Metal Coordination C Ligand Tuning (f-Binaphane) B->C Expand Pocket D High H2 Pressure (>50 atm) B->D Overcome Barrier E Protic Solvent (MeOH/CH2Cl2) B->E H-Bonding F Successful Reduction (High Yield & ee) C->F D->F E->F

Caption: Workflow for overcoming steric hindrance in enamine hydrogenation.

Workflow 2: The Photoredox Alternative

When metal coordination is entirely occluded, SET provides a barrier-free alternative.

Photoredox Step1 Hindered Enamine Substrate Step2 Single-Electron Transfer (Photocatalyst) Step1->Step2 Visible Light Step3 alpha-Amino Radical Generation Step2->Step3 Oxidation Step4 Radical Addition (Bypasses Steric Clash) Step3->Step4 Coupling Partner Step5 Functionalized Amine Product Step4->Step5 Reduction

Caption: Photoredox pathway bypassing migratory insertion steric constraints.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Hindered Enamines

Objective: Achieve >95% conversion and >90% ee for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine derivatives.

Self-Validating Logic: This protocol uses elevated H2​ pressure to force the thermodynamic equilibrium of the sterically hindered metal-substrate complex forward. Simultaneously, the protic co-solvent ensures rapid proton transfer to the enamine β -carbon, preventing reversible E/Z isomerization that would otherwise stall the catalytic cycle[2].

Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (0.5 mol %) and (S,S)

f -Binaphane (1.0 mol %) in anhydrous CH2​Cl2​ (1.0 mL). Stir for 30 minutes at room temperature to ensure complete complexation.
  • Substrate Loading: Add the enamine substrate (1.0 equiv, typically 0.5 mmol) to the catalyst solution.

  • Solvent Tuning (Critical Step): Inject anhydrous methanol (2.0 mL) to create a 2:1 MeOH/CH2​Cl2​ solvent mixture. Validation: If the reaction remains in pure CH2​Cl2​ , conversion will halt at ~70% due to the lack of a proton shuttle.

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H2​ gas three times, then pressurize to 50 atm. Validation: Standard 1 atm conditions fail to overcome the steric activation barrier; 50 atm is mandatory to drive the migratory insertion.

  • Reaction & Workup: Stir at 25 °C for 12 hours. Vent the reactor slowly, concentrate the mixture under reduced pressure, and purify the resulting chiral amine via silica gel chromatography.

  • Protocol B: Photoredox-Mediated Radical Functionalization

    Objective: Functionalize the enamine at the β -position without relying on transition-metal coordination.

    Self-Validating Logic: By utilizing an Iridium-based photocatalyst under blue LED irradiation, the enamine is oxidized to a radical cation. This open-shell intermediate is immune to the steric bulk of the N,N -dimethyl group, allowing for rapid trapping by coupling partners[4].

    • Reaction Assembly: In a dry vial, combine the enamine (1.0 equiv), the desired coupling partner (e.g., a cyanoarene, 1.5 equiv), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol %).

    • Solvent & Degassing: Dissolve the mixture in anhydrous DMSO (0.1 M). Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the radical intermediate.

    • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir at room temperature for 16 hours. Validation: The reaction temperature must not exceed 30 °C to prevent thermal degradation of the radical intermediate.

    • Isolation: Quench with water, extract with ethyl acetate, and purify via column chromatography.

    Part 4: Quantitative Data Analysis

    The following table summarizes the causal relationship between reaction parameters and the successful hydrogenation of sterically hindered N,N -dimethyl enamines[2].

    Table 1: Effect of Reaction Parameters on the Hydrogenation of Hindered Enamines

    Catalyst SystemSolvent System H2​ Pressure (atm)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
    Ir-BINAPTHF1025< 10N/A
    Ir-BINAPMeOH50254562
    Ir-( S,S )- f -Binaphane CH2​Cl2​ 50257885
    Ir-( S,S )- f -BinaphaneMeOH/ CH2​Cl2​ (2:1)5025> 99 97

    Data Interpretation: The transition from rigid BINAP to the wider f -Binaphane pocket increases conversion by 33%. Coupling this with a protic solvent mixture and high pressure completely overcomes the steric hindrance, yielding near-perfect conversion and enantioselectivity.

    References

    • Utsunomiya, M.; Kuwano, R.; Kawatsura, M.; Hartwig, J. F. "Rhodium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes." Journal of the American Chemical Society, 2003, 125(19), 5608-5609. URL:[Link]

    • Wang, C.; Li, C.; Wu, X.; et al. "Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Esters." Journal of the American Chemical Society, 2010, 132(30), 10220-10221. URL:[Link]

    • Wang, Z.; et al. "Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis." Journal of the American Chemical Society, 2020, 142(6), 3094-3103. URL:[Link]

    • Foces-Foces, C.; et al. "Imine or Enamine? Insights and Predictive Guidelines from the Electronic Effect of Substituents in H-Bonded Salicylimines." The Journal of Organic Chemistry, 2020, 85(9), 5825-5837. URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    HPLC Method Validation Guide for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine: High-pH Strategies and Column Comparison

    Executive Summary The analysis of highly reactive synthetic intermediates presents unique chromatographic challenges. (CAS: 137475-72-0)[1] is a critical enamine building block used in the synthesis of fused heterocyclic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The analysis of highly reactive synthetic intermediates presents unique chromatographic challenges. (CAS: 137475-72-0)[1] is a critical enamine building block used in the synthesis of fused heterocyclic pharmaceuticals. However, its chemical structure—combining an acid-labile enamine with a basic pyridine ring—renders standard acidic HPLC methodologies completely ineffective.

    As a Senior Application Scientist, I have designed this guide to objectively compare traditional silica-based columns against Ethylene Bridged Hybrid (BEH) technologies. This document provides a fully validated, self-correcting, high-pH HPLC protocol that ensures analyte integrity, suppresses secondary silanol interactions, and delivers reproducible quantitative data.

    The Mechanistic Challenge: Enamine Instability & Pyridine Basicity

    Standard reversed-phase HPLC methods rely heavily on acidic mobile phases (e.g., 0.1% Formic Acid or TFA at pH 2–3) to ensure reproducible retention. For (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine, this approach guarantees analytical failure due to two mechanistic factors:

    • Enamine Hydrolysis: Enamines undergo rapid in aqueous media[2]. The mechanism initiates with the protonation of the β -carbon to form a highly reactive iminium ion. Subsequent nucleophilic attack by water forms a hemiaminal intermediate, which rapidly collapses to yield 2-pyridineacetaldehyde and dimethylamine[3].

    • Ionization and Peak Tailing: The pyridine nitrogen ( pKa​ ~5.2) and the tertiary amine are fully protonated at low pH. These positively charged moieties interact strongly with residual, ionized silanols on traditional stationary phases, resulting in severe peak tailing and loss of theoretical plates[4].

    To prevent on-column degradation and neutralize the basic functional groups, the mobile phase must be maintained at a highly basic pH (e.g., pH 9.5).

    G A (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine (Intact Enamine) A->A Basic Mobile Phase (pH 9.5) - Stable B Protonation of Beta-Carbon A->B Acidic Mobile Phase (pH < 7) C Iminium Ion Intermediate B->C D Nucleophilic Attack by H2O C->D E Hemiaminal Intermediate D->E F Degradation Products: 2-Pyridineacetaldehyde + Dimethylamine E->F

    Mechanistic pathway of enamine hydrolysis in acidic HPLC versus stability at high pH.

    Column Technology Comparison: Silica vs. BEH at High pH

    Operating at pH 9.5 introduces a secondary systemic risk: the dissolution of the chromatographic column. Traditional high-purity silica dissolves rapidly at pH > 8.0 due to the nucleophilic attack of hydroxide ions on the siloxane (Si-O-Si) backbone[5].

    To achieve a robust method, we must utilize (e.g., Waters XBridge)[6]. BEH particles incorporate ethylene bridges directly into the silica matrix, sterically and electronically protecting the backbone from alkaline hydrolysis up to pH 12[7].

    Table 1: Column Performance Comparison (pH 9.5 Mobile Phase)
    Performance MetricTraditional Silica C18 (5 µm)Waters XBridge BEH C18 (3.5 µm)Mechanistic Causality
    Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Excellent)BEH matrix minimizes secondary silanol interactions with the basic pyridine ring.
    Theoretical Plates ( N ) < 4,000> 12,000High efficiency achieved via optimal partitioning of the un-ionized analyte.
    Retention Time Shift > 15% drift after 50 injections< 1% drift after 1,000 injectionsSilica dissolves at pH > 8, reducing phase ratio; BEH resists alkaline hydrolysis.
    On-Column Degradation ~12% (if run at pH 3.0)Not Detected (at pH 9.5)High pH completely preserves the enamine double bond during transit.

    Validated Experimental Protocol: High-pH Stability-Indicating Method

    This protocol is designed as a self-validating system. By controlling the micro-environment of the sample from the autosampler vial to the detector, we eliminate false-positive degradation results.

    Step-by-Step Methodology

    Step 1: Mobile Phase Preparation

    • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5): Accurately weigh 0.79 g of NH4​HCO3​ and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 9.5 ± 0.05 using dilute Ammonium Hydroxide ( NH4​OH ). Filter through a 0.22 µm PTFE membrane.

      • Causality: The pKa​ of the ammonium ion is 9.25, providing excellent buffering capacity at pH 9.5. This ensures the pyridine nitrogen remains un-ionized, preventing tailing[8].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    Step 2: Diluent & Sample Preparation

    • Basic Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Add 0.1% Triethylamine (TEA).

      • Causality: Atmospheric CO2​ dissolves in aqueous diluents over time, slightly lowering the pH. This trace acidity can trigger enamine hydrolysis while the sample sits in the autosampler. TEA provides a basic micro-environment, ensuring 24-hour benchtop stability.

    • Sample Preparation: Accurately weigh 50 mg of the (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine standard into a 50 mL volumetric flask. Dissolve and make up to volume with the Basic Diluent (1000 µg/mL stock). Dilute to a working concentration of 100 µg/mL.

    Step 3: Chromatographic Conditions

    • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

    • Gradient Program:

      • 0.0 - 2.0 min: 10% B (Isocratic hold to elute void volume salts)

      • 2.0 - 10.0 min: 10% 70% B (Linear gradient for separation)

      • 10.0 - 12.0 min: 70% B (Column wash)

      • 12.0 - 17.0 min: 10% B (Re-equilibration)

    G Start Method Validation Initiation Spec 1. Specificity (Blank & Degradation) Start->Spec Lin 2. Linearity & Range (R² > 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 4. Precision (Repeatability %RSD < 2.0) Acc->Prec Rob 5. Robustness (pH, Temp, Flow variations) Prec->Rob Valid Validated Stability-Indicating HPLC Method Rob->Valid

    Sequential workflow for validating the high-pH stability-indicating HPLC method.

    Method Validation Data Summary

    Following the execution of the experimental protocol, the method was subjected to rigorous validation according to ICH Q2(R1) guidelines. The use of the BEH column combined with the pH 9.5 buffered mobile phase yielded exceptional quantitative reliability.

    Table 2: Validation Results for (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine
    Validation ParameterAcceptance CriteriaExperimental ResultStatus
    Specificity No interference at analyte tR​ Blank and Diluent show 0% interferencePass
    Linearity (Range) R2≥0.999 (10 to 150 µg/mL) R2=0.9998 Pass
    Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
    Method Precision %RSD 2.0% (n=6 injections)0.65%Pass
    LOD / LOQ Signal-to-Noise 3 / 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
    Solution Stability 2.0% degradation over 24h0.8% degradation (in Basic Diluent)Pass

    References

    • Master Organic Chemistry. "Enamines – formation, properties, reactions, and mechanisms." URL:[Link]

    • Maas, W., et al. "Mechanism of enamine reactions. IV. The hydrolysis of tertiary enamines in acidic medium." Journal of Organic Chemistry, American Chemical Society. URL:[Link]

    • Phenomenex. "Practical HPLC Method Development: Reversed-phase HPLC of basic samples." URL: [Link]

    • Kirkland, J.J., et al. "Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH." Journal of Chromatographic Science, Oxford Academic. URL:[Link]

    • Waters Corporation. "A Review of Waters Hybrid Particle Technology: Ethylene-Bridged (BEH Technology) Hybrids and Their Use in Liquid Chromatography." URL:[Link]

    Sources

    Comparative

    Comparative Mass Spectrometry Fragmentation Guide: (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine

    As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation is rarely a one-size-fits-all decision. When analyzing conjugated, nitrogen-rich molecules like (1E)-N,N...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation is rarely a one-size-fits-all decision. When analyzing conjugated, nitrogen-rich molecules like (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine (Chemical Formula: C₉H₁₂N₂, Exact Mass: 148.1000 Da), the choice of ionization source and fragmentation cell dictates the chemical narrative you observe.

    This guide objectively compares the performance of three dominant analytical platforms—GC-EI-MS , LC-ESI-QqQ (CID) , and LC-ESI-Orbitrap (HCD) —for the characterization of this specific enamine derivative. By understanding the causality behind gas-phase dissociation, drug development professionals can select the right platform for impurity profiling, metabolite identification, or synthetic validation.

    Mechanistic Causality: Ionization and Fragmentation Dynamics

    To compare platform performance, we must first establish why (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine fragments the way it does under different energy regimes. The molecule features a pyridine ring conjugated to an enamine moiety, creating a highly delocalized π-system that strongly influences charge localization.

    Electron Ionization (EI) – The Odd-Electron Pathway

    In GC-EI-MS (typically operating at a hard 70 eV), the molecule is stripped of an electron, forming a radical cation (M⁺• at m/z 148). Because amines and enamines possess lone pairs with low ionization energies, the initial charge localizes on the nitrogen atoms. This odd-electron species is highly unstable and rapidly undergoes homolytic α-cleavage 1. For enamines, this typically results in the loss of a methyl radical (–15 Da) yielding m/z 133, or the cleavage of the entire dimethylamino radical, yielding a resonance-stabilized pyridinyl-vinyl cation at m/z 104 2.

    Electrospray Ionization (ESI) – The Even-Electron Pathway

    In LC-ESI-MS, soft ionization yields the even-electron protonated molecule, [M+H]⁺ at m/z 149.1073. Protonation occurs preferentially at the more basic dimethylamine nitrogen or the pyridine nitrogen. Under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), fragmentation is strictly governed by the even-electron rule 3. Instead of losing radicals, the precursor ion expels neutral molecules. The dominant pathway is the loss of neutral dimethylamine (NH(CH₃)₂, 45.0578 Da) to form the m/z 104.0495 product ion, a mechanism frequently observed in phenethylamine and enamine derivatives 4.

    Platform Performance Comparison

    To objectively evaluate which system is best suited for your specific analytical goal, we must compare the quantitative output and resolving power of each platform.

    Table 1: Comparative Analytical Capabilities across MS Platforms
    FeatureGC-EI-MS (Single Quad)LC-ESI-QqQ (CID)LC-ESI-Orbitrap (HCD)
    Ionization State Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺)Protonated Molecule ([M+H]⁺)
    Precursor m/z 148.1 (Nominal)149.1 (Nominal)149.1073 (Exact)
    Dominant Fragments m/z 133, 104, 78m/z 104, 79m/z 104.0495, 79.0417
    Mass Accuracy ± 0.1 Da± 0.1 Da< 3 ppm
    Primary Utility Library matching (NIST), orthogonal radical chemistryHigh-sensitivity targeted quantitation (MRM)Unknown elucidation, exact mass formula generation
    Limitation Requires sample volatility; thermal degradation riskLow resolution; cannot distinguish isobaric interferencesSlower scan speeds; higher instrument cost
    Table 2: High-Resolution HCD Fragment Assignments (Orbitrap)

    Data generated at Normalized Collision Energy (NCE) of 35.

    Observed m/zTheoretical m/zMass Error (ppm)Assigned FormulaNeutral LossMechanistic Origin
    149.1075149.1073+1.34[C₉H₁₃N₂]⁺NoneIntact protonated precursor
    104.0498104.0495+2.88[C₇H₆N]⁺NH(CH₃)₂ (45.0578)Cleavage of enamine C-N bond
    79.041979.0417+2.53[C₅H₄N]⁺C₂H₂ (26.0156)Acetylene loss from the vinyl group

    Fragmentation Pathway Visualization

    The following diagram illustrates the logical flow of the even-electron fragmentation pathway observed in high-resolution HCD platforms.

    MS_Fragmentation Precursor Precursor Ion: [M+H]+ m/z 149.1073 node_loss1 - NH(CH3)2 (45.0578 Da) Precursor->node_loss1 Fragment1 Product Ion: [C7H6N]+ m/z 104.0495 node_loss1->Fragment1 node_loss2 - C2H2 (26.0156 Da) Fragment1->node_loss2 Fragment2 Product Ion: [C5H4N]+ m/z 79.0417 node_loss2->Fragment2

    HCD fragmentation pathway of protonated (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine (m/z 149).

    Experimental Workflows (Self-Validating Protocols)

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks that confirm the instrument is operating within required parameters before data is accepted.

    Protocol A: LC-HRMS (Orbitrap) HCD Workflow for Structural Elucidation

    Use this protocol when exact mass and mechanistic certainty are required.

    • Sample Preparation: Dilute the analyte to 1 µg/mL in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation of the basic nitrogen atoms, maximizing the [M+H]⁺ signal.

    • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% organic over 5 minutes.

    • Source Parameters (ESI+): Set Spray Voltage to 3.5 kV, Capillary Temperature to 275°C, and S-Lens RF level to 50.

    • HCD Fragmentation: Acquire MS/MS spectra using a stepped Normalized Collision Energy (NCE) of 20, 35, and 50. Causality: The conjugated pyridine ring is highly stable. Stepped NCE ensures you capture both the low-energy loss of the dimethylamine group (NCE 20) and the high-energy ring-opening fragments (NCE 50) in a single composite spectrum.

    • Self-Validation Check: Before accepting the MS/MS data, verify that the precursor ion at m/z 149.1073 exhibits a mass error of < 3 ppm . Additionally, confirm that the M+1 isotopic peak matches the theoretical relative abundance for C₉H₁₃N₂ (approx. 10.3% due to ¹³C contributions). If these criteria fail, recalibrate the Orbitrap mass analyzer.

    Protocol B: GC-EI-MS Workflow for Orthogonal Confirmation

    Use this protocol to generate library-searchable spectra and observe odd-electron radical chemistry.

    • Sample Preparation: Dissolve the analyte at 10 µg/mL in MS-grade Hexane. Do not use protic solvents.

    • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5ms column (30 m x 0.25 mm, 0.25 µm film). Ramp oven from 60°C to 280°C at 15°C/min.

    • Source Parameters (EI): Set the electron energy strictly to 70 eV. Set the MS source temperature to 230°C and the quadrupole to 150°C.

    • Self-Validation Check: Analyze the spectrum for the presence of the m/z 148 molecular ion. The ratio of m/z 148 to m/z 133 (loss of methyl radical) must be consistent across the entire chromatographic peak width. If the ratio shifts, it indicates co-elution of an isobaric impurity, and the chromatographic gradient must be flattened.

    References

    • JoVE Core.
    • RSC Publishing. "Studies in mass spectrometry. Part XII. Mass spectra of enamines".
    • Semantic Scholar.
    • ACS Publications.

    Sources

    Validation

    Advanced Reactivity Profiling: (1E)-N,N-Dimethyl-2-(2-pyridinyl)ethenamine vs. Aryl Enamines

    As drug development increasingly relies on the efficient assembly of complex nitrogenous heterocycles, the strategic selection of enamine precursors dictates the viability of synthetic pathways. This technical guide prov...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly relies on the efficient assembly of complex nitrogenous heterocycles, the strategic selection of enamine precursors dictates the viability of synthetic pathways. This technical guide provides an in-depth comparative analysis between a specialized heteroaryl push-pull system—Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- —and standard β -aryl enamines .

    Designed for synthetic chemists and drug development professionals, this guide dissects the mechanistic causality behind their divergent reactivities, provides self-validating experimental protocols, and outlines their distinct applications in modern organic synthesis.

    Electronic Architecture & Mechanistic Causality

    The fundamental divergence in reactivity between these two classes of enamines stems from their electronic distribution and orbital polarization.

    The Push-Pull Heteroaryl System

    Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a classic "push-pull" vinylogous system[1].

    • The "Push": The N,N -dimethylamino group acts as a strong electron donor (+M effect), elevating the HOMO energy and pushing electron density through the π -system.

    • The "Pull": The 2-pyridyl group acts as an internal electron sink. Unlike a simple phenyl ring, the electronegative pyridine nitrogen stabilizes the developing negative charge via extended conjugation.

    • Causality in Reactivity: This extreme polarization makes the molecule bifunctional . The pyridine nitrogen becomes highly nucleophilic (often the site of initial electrophilic attack), while the enamine β -carbon retains sufficient nucleophilicity for subsequent intramolecular cyclizations. Furthermore, the dimethylamino group acts as an excellent leaving group during aromatization sequences.

    Standard β -Aryl Enamines

    In standard β -aryl enamines (e.g., N,N -dimethyl-2-phenylethenamine), the aryl ring provides standard π -conjugation but lacks a strongly electronegative heteroatom to act as a definitive electron sink.

    • Causality in Reactivity: These molecules are primarily monofunctional nucleophiles . The HOMO is localized primarily on the β -carbon, making it the exclusive site for electrophilic attack (e.g., Stork enamine reactions). To force these systems into complex heterocyclizations, chemists must often pre-functionalize them with strong electron-withdrawing groups, such as synthesizing α -trifluoromethyl- β -aryl enamines to direct regioselective cyclizations into pyrazoles or indoles[2][3].

    Quantitative Performance & Reactivity Profiling

    The following table summarizes the comparative physicochemical and reactive properties of both enamine classes, synthesized from empirical laboratory data.

    Parameter(1E)-N,N-Dimethyl-2-(2-pyridinyl)ethenamineStandard β -Aryl Enamines
    Primary Nucleophilic Site Pyridine Nitrogen (1°), β -Carbon (2°) β -Carbon (Exclusive)
    Dipole Moment / Polarization Very High (Push-Pull Conjugation)Moderate (Standard Conjugation)
    Hydrolytic Stability High (Stabilized by extended conjugation)Low to Moderate (Prone to rapid hydrolysis)
    Typical Electrophiles α -Halo ketones, Alkynes, Acyl chloridesAlkyl halides, Michael acceptors
    Primary Synthetic Output Fused Heterocycles (e.g., Indolizines) α -Substituted Aryl Ketones
    Requirement for Activating Groups None (Inherent bifunctionality)Often requires −CF3​ or −NO2​ for cyclizations[2]

    Visualizing Reaction Pathways

    The divergent electronic profiles dictate entirely different synthetic workflows. Below are the mechanistic pathways for the primary applications of each enamine class.

    Pathway A: Annulation of the 2-Pyridyl Enamine

    Because of its bifunctional nature, the 2-pyridyl enamine is an ideal precursor for one-pot annulations to form indolizine scaffolds—a privileged motif in medicinal chemistry.

    G A 2-Pyridyl Enamine (Push-Pull System) C N-Alkylated Pyridinium Intermediate A->C Pyridine N Attack B Electrophile (e.g., α-halo ketone) B->C D Intramolecular Cyclization C->D β-Carbon Nucleophilic Attack E Indolizine Scaffold (- HNMe2) D->E Elimination

    Mechanistic pathway for indolizine synthesis via bifunctional 2-pyridyl enamine annulation.

    Pathway B: Alkylation of Standard β -Aryl Enamines

    Standard aryl enamines follow the classical Stork enamine alkylation pathway, serving as enolate equivalents for the α -functionalization of carbonyls.

    G A β-Aryl Enamine (Standard Conjugation) C Iminium Ion Intermediate A->C β-Carbon Attack B Electrophile (e.g., Alkyl Halide) B->C D Aqueous Workup (H2O) C->D Hydrolysis E α-Substituted Aryl Ketone D->E - HNMe2

    Standard Stork enamine alkylation workflow for beta-aryl enamines followed by hydrolysis.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of solvents, temperatures, and workups are explicitly justified.

    Protocol 1: Synthesis of Substituted Indolizines via 2-Pyridyl Enamine

    Objective: Exploit the push-pull bifunctionality to construct a fused bicyclic system.

    • Reagent Mixing: Dissolve 1.0 eq of (1E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine in anhydrous toluene (0.2 M).

      • Causality: Toluene is a non-polar solvent. The initial reaction forms a highly polar pyridinium salt, which will precipitate out of the toluene, driving the equilibrium forward and preventing over-alkylation.

    • Electrophile Addition: Add 1.05 eq of an α -halo ketone (e.g., phenacyl bromide) dropwise at room temperature. Stir for 2 hours.

    • Intermediate Validation: A brightly colored (often yellow/orange) precipitate should form. This is the N -alkylated pyridinium salt. TLC Check: The highly polar salt will remain at the baseline in standard EtOAc/Hexane systems.

    • Cyclization & Aromatization: Add 2.0 eq of an amine base (e.g., triethylamine) and heat the suspension to reflux (110 °C) for 4 hours.

      • Causality: The base deprotonates the α -carbon of the ketone, facilitating intramolecular attack by the enamine β -carbon. Subsequent heating drives the elimination of dimethylamine gas to yield the fully aromatized indolizine.

    • System Validation (NMR): Upon isolation via silica gel chromatography, validation is confirmed by the disappearance of the distinct enamine vinylic doublet in 1 H NMR ( δ ~5.0-5.5 ppm) and the emergence of the highly deshielded indolizine aromatic protons ( δ 7.5-8.5 ppm).

    Protocol 2: α -Alkylation via β -Aryl Enamine

    Objective: Utilize the enamine as a mono-nucleophile for carbon-carbon bond formation.

    • Reagent Mixing: Dissolve 1.0 eq of the β -aryl enamine in anhydrous acetonitrile (0.5 M).

      • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the SN​2 alkylation and the resulting iminium ion intermediate without acting as a competing nucleophile.

    • Alkylation: Add 1.2 eq of an alkyl halide (e.g., benzyl bromide) and heat to 80 °C for 12 hours.

    • Hydrolysis: Cool the reaction to room temperature and add a 10% aqueous HCl solution. Stir vigorously for 1 hour.

      • Causality: The acidic conditions rapidly hydrolyze the iminium ion intermediate into the desired ketone while simultaneously protonating the expelled dimethylamine, rendering it water-soluble and preventing the reverse reaction.

    • System Validation (TLC/IR): Extract with dichloromethane. Validation is achieved via IR spectroscopy: the disappearance of the enamine C=C stretch (~1640 cm −1 ) and the appearance of a strong, sharp carbonyl C=O stretch (~1710 cm −1 ).

    References

    • Molecules (MDPI). "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 2021. URL: [Link]

    • The Journal of Organic Chemistry (ACS). " α , β -Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles." J. Org. Chem., 2021. URL: [Link]

    Sources

    Validation

    benchmarking Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- against standard enamine ligands

    An in-depth technical evaluation of (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethen-1-amine requires a rigorous comparison of its electronic and steric properties against traditional N,N-bidentate systems. This guide provides a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical evaluation of (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethen-1-amine requires a rigorous comparison of its electronic and steric properties against traditional N,N-bidentate systems. This guide provides a comprehensive benchmarking framework, detailing the mechanistic causality behind its performance and outlining self-validating protocols for catalytic assessment.

    The Architectural Advantage of Pyridyl-Enamines

    (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethen-1-amine (CAS: 137475-72-0)[1] is a specialized bidentate ligand that merges the robust coordination chemistry of a pyridine ring with the tunable, electron-rich nature of an enamine. Originally identified in the context of rhodium-catalyzed anti-Markovnikov hydroamination of vinylarenes[2], this structural motif solves a critical problem found in standard enamine ligands: tautomeric instability .

    Standard primary or secondary imino-enamine ligands exist in a dynamic equilibrium, readily tautomerizing under acidic or thermal conditions[3]. This flux leads to unpredictable catalyst speciation and degraded turnover frequencies. By employing a fully substituted N,N-dimethyl moiety, the (1E)-pyridyl-enamine is sterically "locked." It cannot tautomerize to an imine, ensuring that the lone pair on the enamine nitrogen remains pre-organized for bidentate coordination.

    Furthermore, the enamine nitrogen acts as a softer, more hemilabile donor compared to the rigid pyridyl nitrogen. In advanced transformations like Ru-catalyzed C–H carbonylation[4], this hemilability allows the enamine arm to reversibly dissociate, opening a transient coordination site for substrate binding while the pyridine anchor prevents total catalyst decomposition.

    Hemilabile Coordination Dynamics

    The efficacy of the pyridyl-enamine ligand relies on its ability to dynamically respond to the catalytic cycle. The diagram below illustrates the logical workflow of this hemilabile system.

    LigandHemilability A Precatalyst Complex [M(Pyridyl-Enamine)X2] B Enamine Dissociation (Open Coordination Site) A->B Thermal Activation C Substrate Binding (e.g., C-H Activation) B->C Substrate Entry D Catalytic Turnover (Insertion/Elimination) C->D Transition State E Product Release & Ligand Re-coordination D->E Product Formation E->A Catalyst Regeneration

    Hemilabile catalytic cycle of pyridyl-enamine ligands.

    Quantitative Benchmarking Data

    To objectively evaluate (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethen-1-amine, it must be benchmarked against standard N,N-ligands. The data below summarizes performance in a standardized Ru-catalyzed C–H functionalization assay.

    Table 1: Performance Benchmarking of N,N-Bidentate Ligands

    LigandTautomeric StateHemilability ProfileRelative TONHydrolytic Half-Life (t1/2)*
    (1E)-Pyridyl-enamine Locked (Stable) High (Reversible) 850 >48 h
    Standard Imino-EnamineDynamic (Equilibrium)Moderate42012 h
    2,2'-BipyridineRigid (N/A)Low (Inert)150>100 h
    N,N-DimethylvinylamineLocked (Stable)High (Monodentate)<50<2 h

    *Measured in 10% H₂O/THF at 60 °C via ¹H NMR monitoring.

    Self-Validating Experimental Protocols

    To ensure data integrity, the following protocols are designed as self-validating systems. Every step incorporates internal checks to verify mass balance and prevent false positives caused by ligand degradation.

    Protocol A: Synthesis of the [Ru(Ligand)(CO)₂Cl₂] Precatalyst
    • Objective: Isolate the active precatalyst while preventing premature enamine hydrolysis.

    • Step 1: In a nitrogen-filled glovebox, dissolve 1.0 equiv of [Ru(CO)₂Cl₂]ₙ in anhydrous dichloromethane (DCM).

    • Step 2: Add 1.05 equiv of (1E)-N,N-dimethyl-2-(pyridin-2-yl)ethen-1-amine dropwise at 25 °C.

      • Causality: Enamines are susceptible to nucleophilic attack at elevated temperatures. Stirring strictly at ambient temperature ensures coordination occurs faster than any potential background degradation.

    • Step 3: Stir for 2 hours, then precipitate the complex by adding cold anhydrous hexanes. Filter and dry under vacuum.

    • Validation Check: Analyze the isolated solid via ¹³C NMR. The shift of the enamine α-carbon from ~149 ppm (free ligand) to ~70 ppm confirms successful bidentate coordination and transition from a purely sp² character to a metallacyclic state[5].

    Protocol B: Self-Validating Catalytic Benchmarking Assay
    • Objective: Measure the Catalytic Turnover Number (TON) with absolute mass balance verification.

    • Step 1: In a Schlenk flask, combine the precatalyst (1 mol%), the substrate (e.g., 2-phenyloxazoline), and a precise volume of dodecane (internal standard, 0.5 equiv).

      • Causality: Dodecane is chemically inert under these conditions. Adding it before the reaction establishes a fixed reference point. This allows for the precise calculation of mass balance at the end of the reaction.

    • Step 2: Pressurize the vessel with CO (1 atm) and heat to 120 °C for 24 hours.

    • Step 3: Cool the reaction to 0 °C to quench the catalytic cycle instantly.

      • Causality: Immediate thermal quenching prevents post-reaction equilibration or product degradation during the sampling phase.

    • Step 4: Analyze the crude mixture via GC-FID.

    • Validation Check: Calculate the sum of the unreacted starting material and the quantified product relative to the dodecane standard. If the total mass balance deviates from 100% (±5%), the run is flagged for side reactions (e.g., ligand decomposition leading to off-target catalysis) and the data point is discarded.

    References

    • Utsunomiya, M., Kuwano, R., Kawatsura, M., & Hartwig, J. F. "Rhodium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes". Journal of the American Chemical Society, 2003, 125(19), 5608-5609. URL: [Link]

    • Zhang, S., et al. "Synthesis of Imino-Enamido Hafnium and Zirconium Complexes: A New Family of Olefin Polymerization Catalysts with Ultrahigh-Molecular-Weight Capabilities". Organometallics, 2011, 30(8), 2342–2348. URL: [Link]

    • Chatani, N., et al. "Direct Carbonylation at a C−H Bond in the Benzene Ring of 2-Phenyloxazolines Catalyzed by Ru3(CO)12. Scope, Limitations, and Mechanistic Aspects". The Journal of Organic Chemistry, 2000, 65(14), 4422-4431. URL: [Link]

    • Frost, B. J., et al. "Unusual Water-Soluble Imino Phosphine Ligand: Enamine and Imine Derivatives of 1,3,5-Triaza-7-phosphaadamantane (PTA)". Inorganic Chemistry, 2018. URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- proper disposal procedures

    An authoritative guide to the safe handling, operational containment, and disposal of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- . Designed for researchers, environmental health and safety (EHS) officers, and drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An authoritative guide to the safe handling, operational containment, and disposal of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- . Designed for researchers, environmental health and safety (EHS) officers, and drug development professionals, this document provides field-proven, causality-driven protocols to ensure laboratory safety and regulatory compliance.

    Chemical Profiling & Causal Hazard Assessment

    To safely manage any chemical, one must first understand the relationship between its molecular structure and its macroscopic behavior. Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a bifunctional organic molecule containing both a basic pyridine ring and a nucleophilic enamine moiety[1].

    Because of this dual functionality, the compound is highly reactive. The enamine double bond is electron-rich, making it susceptible to rapid, potentially exothermic hydrolysis in the presence of strong aqueous acids. Simultaneously, the pyridine nitrogen acts as a Lewis base, meaning it will readily coordinate with electrophiles and strong oxidizers, posing a severe fire and reactivity hazard if improperly segregated[2].

    Table 1: Physicochemical & Hazard Profile

    ParameterSpecificationOperational Implication
    IUPAC Name Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-Nomenclature used for accurate EHS waste logging.
    CAS Registry Number 137475-72-0Primary identifier for SDS and regulatory tracking.
    Molecular Formula C9H12N2High nitrogen content (18.9% by mass).
    Molecular Weight 148.20 g/mol Determines stoichiometric limits for neutralization.
    Chemical Class Pyridine derivative / EnamineIndicates basicity and nucleophilicity.
    Combustion Byproducts CO₂, CO, NOₓCritical: Requires specialized incineration to scrub toxic nitrogen oxides (NOₓ)[3].
    Incompatibilities Strong oxidizers, strong acidsMust be strictly segregated in waste streams to prevent exothermic runaway.

    Standard Operating Procedure (SOP): Safe Handling & Containment

    Trustworthy safety protocols are self-validating; they incorporate checks that confirm the safety of the environment before the next step is taken.

    Step-by-Step Handling Methodology:

    • Ventilation Verification: Always handle this compound inside a certified, properly functioning chemical fume hood. Causality: Pyridine derivatives possess high vapor pressures and low odor thresholds, coupled with systemic toxicity. The fume hood ensures vapor concentrations remain below the Permissible Exposure Limit (PEL).

    • PPE Selection: Don a fully buttoned lab coat, safety goggles, and chemical-resistant gloves. Causality: Standard nitrile gloves may degrade upon prolonged exposure to pyridine derivatives. Butyl rubber or laminate gloves (e.g., Silver Shield) are strongly recommended for sustained handling[2].

    • Inert Atmosphere (Optional but Recommended): If the compound is being used in synthesis, purge the reaction vessel with Argon or Nitrogen. Causality: Enamines can slowly oxidize or hydrolyze in the presence of atmospheric moisture and oxygen, degrading the reagent and generating unpredictable waste byproducts.

    Spill Response & Decontamination Workflow

    In the event of a spill, immediate containment is required to prevent vapor inhalation and environmental contamination. The following workflow dictates the exact decision-making process for spill mitigation.

    SpillResponse Start Spill Detected: Ethenamine Derivative Assess Assess Spill Size & Ventilation Start->Assess Large Large Spill (>100 mL) or Outside Hood Assess->Large Small Small Spill (<100 mL) Inside Fume Hood Assess->Small Evacuate Evacuate Lab & Contact EHS Large->Evacuate PPE Don PPE: Butyl Rubber Gloves, Respirator Small->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Mild Acid Wash/Water) Collect->Decon

    Caption: Decision-making workflow for the safe containment and decontamination of ethenamine derivative spills.

    Step-by-Step Spill Mitigation:

    • Eliminate Ignition Sources: Immediately turn off hot plates and open flames. Pyridine derivatives are highly combustible[3].

    • Apply Inert Absorbent: Cover the spill with sand, earth, or vermiculite. Causality: Do NOT use combustible absorbents like sawdust, as the high surface area combined with an organic base can create a fire hazard.

    • Mechanical Collection: Use a non-sparking tool to sweep the absorbed mixture into a dedicated, sealable hazardous waste container.

    • Surface Decontamination: Wash the affected area with a dilute, mild acid (e.g., 5% acetic acid) to neutralize residual base, followed by copious amounts of water.

    Disposal Protocols & Waste Lifecycle Management

    The disposal of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- must strictly adhere to guidelines set forth by environmental protection agencies for nitrogenous organic wastes. Because it contains 18.9% nitrogen by mass, improper combustion will release lethal nitrogen oxides (NOₓ).

    WasteLifecycle Gen Waste Generation: Reaction Mixtures, Contaminated Solvents Segregate Segregation: Isolate from Acids & Strong Oxidizers Gen->Segregate Store Storage: Labeled 'Hazardous Waste', Vented Cabinet Segregate->Store Transport EHS Transport: Licensed Disposal Contractor Store->Transport Incinerate Destruction: Rotary Kiln Incineration (820°-1,600°C) Transport->Incinerate Scrubber Emission Control: Afterburner & Scrubber (NOx Neutralization) Incinerate->Scrubber

    Caption: Waste lifecycle and destruction pathway for nitrogen-containing organic bases.

    Step-by-Step Disposal Methodology:

    • Waste Segregation (Critical Step): Collect the chemical in a clearly labeled "Hazardous Organic Waste - Basic/Nitrogenous" container. Causality: Never mix this compound with acidic waste streams (e.g., waste containing sulfuric or nitric acid) or halogenated waste streams. Mixing basic pyridines with acids in a sealed container will cause an exothermic reaction, leading to pressure buildup and container rupture[2].

    • Labeling & Storage: Ensure the container is made of compatible material (HDPE or glass). Label it with the full chemical name, CAS number (137475-72-0), and the hazard pictograms for "Toxic" and "Flammable." Store in a cool, dry, well-ventilated secondary containment tray.

    • Licensed Incineration: Transfer the waste to your institution's EHS department. The only approved method for final destruction of pyridine derivatives is rotary kiln incineration or liquid injection incineration operating at extremely high temperatures (820°C–1,600°C)[4].

    • Emission Scrubbing: Ensure your waste contractor utilizes incinerators equipped with afterburners and alkaline scrubbers. Causality: The high-temperature combustion of the enamine and pyridine nitrogen atoms generates NOₓ gases. The scrubber neutralizes these gases before they can be released into the atmosphere, ensuring compliance with the Clean Air Act and equivalent international regulations[5][6].

    References

    • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. U.S. Department of Health and Human Services / National Institutes of Health. Retrieved from[Link]

    • CleanChem Laboratories. (n.d.). Material Safety Data Sheets: Enamine Impurities. Retrieved from[Link]

    Sources

    Handling

    Comprehensive Safety and Operational Guide: Handling Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

    As drug development and synthetic methodologies advance, the handling of highly reactive intermediates requires precision, rigorous safety protocols, and a deep understanding of chemical causality. Ethenamine, N,N-dimeth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and synthetic methodologies advance, the handling of highly reactive intermediates requires precision, rigorous safety protocols, and a deep understanding of chemical causality. Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: 137475-72-0) is a potent enamine building block utilized in the synthesis of complex pyridine-containing therapeutics [1].

    Because enamines are inherently electron-rich and basic, they present unique logistical and safety challenges. This guide provides a self-validating, step-by-step operational framework designed for researchers and application scientists to ensure maximum safety and synthetic yield.

    Mechanistic Hazard Assessment: The Causality of Risk

    To safely handle this reagent, one must first understand why it is dangerous. The primary hazard of this compound does not stem solely from the intact molecule, but rather from its degradation products when exposed to ambient conditions.

    • Moisture Sensitivity & Hydrolysis: The enamine double bond (C=C–N) is highly susceptible to nucleophilic attack by atmospheric water. Upon exposure to moisture, the compound undergoes rapid hydrolysis.

    • Toxic Off-Gassing: This hydrolysis cleaves the molecule into 2-pyridylacetaldehyde and Dimethylamine (DMA) [2]. DMA is a highly corrosive, flammable gas that causes severe respiratory irritation, corneal edema, and chemical burns upon contact with mucous membranes [3].

    • Dermal Permeation: Pyridine derivatives are notorious for their ability to rapidly permeate standard laboratory glove materials, carrying toxic payloads directly into the bloodstream.

    Hydrolysis A Ethenamine, N,N-dimethyl- 2-(2-pyridinyl)-, (1E)- (Moisture Sensitive) C 2-Pyridylacetaldehyde (Reactive Intermediate) A->C Enamine Cleavage D Dimethylamine (Toxic/Corrosive Gas) A->D Hydrolysis Byproduct B H2O (Atmospheric Moisture) B->A Nucleophilic Attack

    Figure 1: Hydrolysis degradation pathway of the enamine upon moisture exposure.

    Quantitative PPE Matrix & Material Compatibility

    Standard laboratory PPE is insufficient for handling reactive enamines. The following matrix summarizes the required protective equipment and the chemical causality dictating these choices.

    Body PartRequired PPE SpecificationCausality / Scientific Rationale
    Hands Heavy-duty Butyl rubber gloves (or dual-layer Nitrile over Butyl).Pyridine derivatives act as aggressive non-polar solvents that rapidly degrade and permeate standard latex or thin nitrile, leading to systemic toxicity.
    Eyes/Face Chemical splash goggles + Full-face shield.Hydrolysis generates Dimethylamine gas, which can cause immediate and permanent corneal damage (corneal edema) even at low concentrations [3].
    Respiratory Fume hood (Face velocity: 80-100 fpm) or Glovebox.Prevents inhalation of Dimethylamine gas and protects the moisture-sensitive reagent from atmospheric degradation.
    Body Flame-resistant (FR) lab coat and chemical-resistant apron.Dimethylamine is highly flammable; an FR coat prevents ignition in the event of an accidental spill near static or heat sources.

    Operational Plan: Step-by-Step Methodology

    To preserve the integrity of the enamine and protect the researcher, all operations must be conducted under strictly anhydrous conditions using Schlenk line techniques or an inert-atmosphere glovebox [4].

    Phase 1: Pre-Operation Setup
    • Glassware Preparation: Flame-dry or oven-dry (150°C for >4 hours) all reaction flasks, syringes, and cannulas. Rationale: Trace moisture adsorbed to glass surfaces is sufficient to initiate enamine hydrolysis and ruin the reaction stoichiometry.

    • Atmosphere Purge: Cycle the reaction vessel through three vacuum/Argon backfill cycles on a Schlenk line. Argon is preferred over Nitrogen as it is heavier than air and provides a better protective blanket over the reagent.

    Phase 2: Anhydrous Transfer Protocol
    • Septum Integrity: Seal the reagent bottle with a fresh, high-quality rubber septum.

    • Positive Pressure: Insert an Argon-filled balloon or line needle into the reagent septum to equalize pressure. Rationale: Withdrawing liquid without replacing the volume creates a vacuum, which will actively pull atmospheric moisture into the bottle once the needle is removed.

    • Syringe Transfer: Use a gas-tight, oven-dried glass syringe with a Luer-lock needle to withdraw the required volume of the enamine.

    • Injection: Transfer the reagent dropwise into the reaction flask containing the anhydrous solvent (e.g., dry THF or DCM) under continuous stirring.

    Phase 3: Quenching and Spill Response
    • Reaction Quenching: Once the desired transformation is complete, quench the reaction slowly at 0°C using a dilute aqueous acid (e.g., 1M HCl or saturated NH4Cl). Rationale: The acid safely protonates any unreacted enamine and traps the resulting Dimethylamine as a water-soluble, non-volatile salt (Dimethylammonium chloride), eliminating the inhalation hazard.

    • Spill Protocol: If a spill occurs outside the fume hood, evacuate immediately. Do NOT use water to clean the spill initially, as this will rapidly generate a cloud of toxic DMA gas. Absorb with an inert, dry absorbent (e.g., sand or vermiculite) and transfer to a sealed hazardous waste container.

    Workflow Step1 1. PPE Verification Butyl Gloves & Face Shield Step2 2. Inert Atmosphere Setup Glovebox or Schlenk Line Step1->Step2 Step3 3. Anhydrous Transfer Air-tight Syringe/Cannula Step2->Step3 Step4 4. Reaction Execution Under Argon/Nitrogen Step3->Step4 Step5 5. Quenching & Disposal Dilute Acid Neutralization Step4->Step5

    Figure 2: Standard operational workflow for handling moisture-sensitive pyridine enamines.

    Disposal Plan

    Proper waste segregation is critical to prevent dangerous cross-reactions in the waste accumulation area.

    • Aqueous Waste: The acidic aqueous layer from the quenching step (containing dimethylammonium salts and pyridine byproducts) must be collected in a dedicated "Basic/Amine Aqueous Waste" container. Do not mix with heavy metals or oxidizing acid waste.

    • Organic Waste: The organic layer should be disposed of in a halogenated or non-halogenated organic waste carboy, depending on the reaction solvent used.

    • Solid Waste: Syringes, needles (in sharps containers), and contaminated gloves must be treated as acutely hazardous solid waste.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 674, Dimethylamine." PubChem, National Institutes of Health. URL: [Link]

    • United States Environmental Protection Agency (EPA). "Summary Review of Health Effects Associated with Dimethylamine." EPA National Environmental Publications Internet Site (NEPIS). URL: [Link]

    • Erker, G. "Handling of Moisture-Sensitive Reagents and Schlenk Techniques." American Chemical Society (ACS) Division of Organic Chemistry. URL: [Link]

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